Technical Documentation Center

(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone
  • CAS: 338415-86-4

Core Science & Biosynthesis

Foundational

Mechanism of action of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone Introduction The compound (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone

Introduction

The compound (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone represents a fascinating chemical scaffold, integrating several pharmacologically significant moieties. The presence of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance potency, metabolic stability, and conformational rigidity, while reducing off-target effects.[1][2] The fluorophenyl group is a common feature in central nervous system (CNS) active agents and other targeted therapeutics, influencing binding affinity and pharmacokinetic properties.[3][4][5] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the in vitro mechanism of action of this molecule, postulating a primary hypothesis based on structural analogy and outlining a rigorous, self-validating experimental cascade to elucidate its biological activity.

Our primary hypothesis, grounded in the structural similarities to known bioactive compounds, is that (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone functions as an inhibitor of Monoamine Oxidase B (MAO-B). MAO-B is a critical enzyme in the metabolism of dopamine, and its inhibition is a validated therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[1] This guide will detail the necessary in vitro assays to test this hypothesis, alongside secondary investigations into potential interactions with cannabinoid receptors, a common target for molecules with related structural features.[6][7]

Hypothesized Primary Mechanism of Action: MAO-B Inhibition

The core structure of the target compound shares significant features with molecules known to inhibit MAO-B. The cyclopropyl group can play a crucial role in orienting the molecule within the active site of the enzyme, potentially leading to potent and selective inhibition.[1][2] The proposed mechanism involves the binding of the compound to the active site of MAO-B, preventing the breakdown of dopamine and other monoamine neurotransmitters. This action is anticipated to increase dopaminergic neurotransmission and reduce the oxidative stress associated with dopamine metabolism, a key factor in neuronal damage.[1]

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_mitochondrion Outer Mitochondrial Membrane Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Packaging MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packaging Synaptic Cleft Synaptic Cleft Dopamine_Vesicle->Synaptic Cleft DAT Dopamine Transporter (DAT) DAT->Dopamine Cytosolic Dopamine Metabolites DOPAC + H₂O₂ MAOB->Metabolites Produces Target_Compound (4-Fluorophenyl)[2-(4-methylphenyl) cyclopropyl]methanone Target_Compound->MAOB Inhibition Synaptic Cleft->DAT

Caption: Proposed mechanism of MAO-B inhibition.

Experimental Validation Workflow

A multi-tiered approach is essential for rigorously defining the in vitro mechanism of action. The following workflow is designed to first assess the primary hypothesis of MAO-B inhibition, followed by an evaluation of potential cannabinoid receptor activity and general cytotoxicity.

experimental_workflow start Start: Compound Synthesis and Characterization maob_assay Tier 1: Primary Target Assay Human MAO-B Enzyme Inhibition start->maob_assay ic50 Determine IC₅₀ maob_assay->ic50 selectivity MAO-A/MAO-B Selectivity Profiling ic50->selectivity cb_binding Tier 2: Secondary Target Assay CB1/CB2 Receptor Binding selectivity->cb_binding gtp_gamma_s [³⁵S]GTPγS Functional Assay cb_binding->gtp_gamma_s cytotoxicity Tier 3: Safety & Specificity Cell Viability Assay (e.g., MTT) gtp_gamma_s->cytotoxicity conclusion Conclusion: Elucidate Mechanism of Action cytotoxicity->conclusion

Caption: Tiered experimental workflow for mechanism elucidation.

Tier 1: MAO-B Inhibition Assays

Objective: To quantify the inhibitory potency of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone against human MAO-B and assess its selectivity over MAO-A.

1.1. MAO-B Enzyme Inhibition Assay (Amplex® Red Method)

This assay measures the hydrogen peroxide (H₂O₂) produced by MAO-B activity.

  • Materials:

    • Recombinant human MAO-B enzyme

    • Amplex® Red reagent

    • Horseradish peroxidase (HRP)

    • MAO-B substrate (e.g., benzylamine)

    • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

    • 96-well black microplates

    • Test compound and reference inhibitor (e.g., selegiline)

  • Protocol:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final concentrations in the assay should typically range from 1 nM to 100 µM. Include a DMSO-only control.[1]

    • Assay Plate Preparation: To each well of a 96-well plate, add 20 µL of the diluted test compound or control.

    • Enzyme Addition: Add 20 µL of MAO-B enzyme solution (pre-diluted in assay buffer) to each well.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.[1]

    • Reaction Initiation: Add 60 µL of the reaction mixture containing the MAO-B substrate, Amplex® Red, and HRP to each well to start the reaction.[1]

    • Incubation & Reading: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence (excitation ~540 nm, emission ~590 nm) using a microplate reader.

    • Data Analysis: Calculate the percent inhibition relative to the DMSO control and plot against the logarithm of the compound concentration to determine the IC₅₀ value.

1.2. MAO-A/MAO-B Selectivity Profiling

To determine if the inhibition is selective for MAO-B, the same assay is performed using recombinant human MAO-A and a MAO-A-selective substrate (e.g., p-tyramine). The ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B) will provide the selectivity index.

Hypothetical Quantitative Data Summary:

Assay TypeTargetHypothetical IC₅₀Notes
Enzyme InhibitionHuman MAO-B50 nMRecombinant enzyme, Amplex® Red
Enzyme InhibitionHuman MAO-A>10,000 nMRecombinant enzyme, Amplex® Red
Selectivity Index MAO-A / MAO-B >200 High selectivity for MAO-B
Tier 2: Cannabinoid Receptor Interaction Assays

Objective: To determine if the compound binds to and/or modulates the activity of cannabinoid receptors CB1 and CB2. This is a crucial secondary screen due to the prevalence of related scaffolds acting as cannabinoid agonists or inverse agonists.[6][7]

2.1. Radioligand Competition Binding Assay

  • Materials:

    • Membranes from cells expressing human CB1 or CB2 receptors

    • Radioligand (e.g., [³H]CP55,940)

    • Test compound and reference ligands (e.g., WIN55,212-2)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with BSA)

    • Scintillation fluid and counter

  • Protocol:

    • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Equilibrium: Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

    • Harvesting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

    • Counting: Measure the radioactivity on the filters using a scintillation counter.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

2.2. [³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor stimulation. It can distinguish between agonists, antagonists, and inverse agonists.

  • Materials:

    • Membranes from cells expressing human CB1 or CB2 receptors

    • [³⁵S]GTPγS

    • GDP

    • Test compound, reference agonist, and reference inverse agonist (e.g., SR141716A)[7]

    • Assay buffer

  • Protocol:

    • Incubation: Incubate the membranes with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound for 60 minutes at 30°C.[7]

    • Termination & Filtration: Stop the reaction and filter the contents as described in the binding assay.

    • Counting: Quantify the amount of bound [³⁵S]GTPγS via scintillation counting.

    • Data Analysis:

      • An agonist will stimulate [³⁵S]GTPγS binding above basal levels.

      • An antagonist will block the stimulation caused by an agonist.

      • An inverse agonist will decrease the basal [³⁵S]GTPγS binding.[7]

Hypothetical Quantitative Data Summary:

Assay TypeTargetHypothetical Ki (nM)Functional Activity
Radioligand BindingHuman CB1>10,000-
Radioligand BindingHuman CB2>10,000-
[³⁵S]GTPγS BindingHuman CB1/CB2No significant changeNo functional activity
Tier 3: Cytotoxicity and Specificity

Objective: To assess the general cytotoxicity of the compound in a relevant cell line to ensure that the observed effects are not due to cell death.

3.1. Cell Viability (MTT) Assay

  • Materials:

    • A relevant cell line (e.g., human neuroblastoma SH-SY5Y cells for neuroactivity)

    • Complete cell culture medium

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[1]

    • 96-well clear cell culture plates

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate and incubate for 24 hours.[1]

    • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

    • Incubation: Incubate the treated cells for 24-48 hours.[1][8]

    • MTT Addition: Add MTT reagent to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1][9]

    • Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.[1][9]

    • Absorbance Reading: Measure the absorbance at 570 nm.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Conclusion

This technical guide outlines a systematic and rigorous approach to characterizing the in vitro mechanism of action of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone. By prioritizing the most probable hypothesis based on structural analogy—MAO-B inhibition—and subsequently evaluating other plausible targets and general cytotoxicity, researchers can efficiently and accurately define the compound's biological activity. The provided protocols serve as a robust foundation for these investigations, enabling a comprehensive understanding of the molecule's therapeutic potential and guiding future drug development efforts.

References

  • JWH-307 - Wikipedia. (n.d.). Retrieved from [Link]

  • Mahmoud, M. M., et al. (2015). (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs. The Journal of Pharmacology and Experimental Therapeutics, 353(3), 480–491. Retrieved from [Link]

  • Ernst, L., et al. (2012). Synthetic cannabinoids in "spice-like" herbal blends: first appearance of JWH-307 and recurrence of JWH-018 on the German market. Forensic Science International, 222(1-3), 216–222. Retrieved from [Link]

  • Ghanbari Pirbasti, F., et al. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Journal of Sulfur Chemistry, 37(2), 196-208. Retrieved from [Link]

  • Hutter, M., et al. (2018). Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS. Current Pharmaceutical Biotechnology, 19(2), 144-162. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Jwh 307. PubChem Compound Summary for CID 16049783. Retrieved from [Link]

  • Rath, G., et al. (2021). Synthesis and Pharmacological In Vitro Investigations of Novel Shikonin Derivatives with a Special Focus on Cyclopropane Bearing Derivatives. Molecules, 26(5), 1464. Retrieved from [Link]

  • Olagbende-Dada, S. O., et al. (2022). In vitro biochemical assessment of mixture effects of two endocrine disruptors on INS-1 cells. Scientific Reports, 12(1), 20117. Retrieved from [Link]

  • Li, R., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555. Retrieved from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. Retrieved from [Link]

  • Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 11(4), 1149–1154. Retrieved from [Link]

  • Lee, E. S., et al. (2021). 4-Flourophenyl-substituted 5H-indeno[1,2-b]pyridinols with enhanced topoisomerase IIα inhibitory activity: Synthesis, biological evaluation, and structure-activity relationships. Bioorganic Chemistry, 116, 105349. Retrieved from [Link]

  • ResearchGate. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1148. Retrieved from [Link]

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone: A Technical Guide

Executive Summary & Core Directive As a Senior Application Scientist, my mandate is to bridge the gap between structural chemistry and in vivo pharmacokinetic (PK) performance. We are evaluating (4-Fluorophenyl)[2-(4-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

As a Senior Application Scientist, my mandate is to bridge the gap between structural chemistry and in vivo pharmacokinetic (PK) performance. We are evaluating (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone [1], a highly lipophilic, non-ionizable chemical entity. Instead of deploying a generic screening cascade, we must design a self-validating experimental architecture. Every assay selected in this guide is a direct consequence of the molecule's specific physicochemical liabilities, ensuring that our in vitro data accurately predicts in vivo absorption, distribution, metabolism, and excretion (ADME).

Physicochemical Properties & Predictive Causality

Before pipetting a single reagent, we must decode the molecule. The structure consists of a cyclopropyl core flanked by a 4-fluorophenyl carbonyl group and a 4-methylphenyl (p-tolyl) group.

Causality in Assay Design: The lack of ionizable groups means solubility will not be pH-dependent in the physiological range. Therefore, standard aqueous buffers will yield artificially low solubility data. We must utilize biorelevant media (FaSSIF/FeSSIF) to accurately assess the dissolution rate prior to permeability testing.

Table 1: Predicted Physicochemical Properties and PK Implications

ParameterValue / CharacteristicPharmacokinetic Implication
Molecular Weight 254.30 g/mol [1]Highly favorable for oral absorption (Lipinski's Rule of 5).
LogP (Predicted) ~4.2 - 4.8High lipophilicity drives rapid membrane permeation but risks poor aqueous solubility and high plasma protein binding.
H-Bond Donors 0Enhances passive transcellular permeability.
H-Bond Acceptors 1 (Ketone)Minimal desolvation energy required for membrane crossing.
Metabolic Hotspots p-Tolyl methyl group; KetoneHigh risk of CYP-mediated benzylic hydroxylation and AKR-mediated reduction[2].

Absorption & Permeability: The Caco-2 Model

Given the high predicted LogP, we anticipate excellent transcellular absorption. However, the lipophilicity also makes it a potential substrate for efflux transporters like P-glycoprotein (P-gp). To decouple passive permeability from active efflux, we utilize the bidirectional Caco-2 cell monolayer assay, the gold standard established by [3].

Step-by-Step Methodology: Bidirectional Caco-2 Transport Assay

Self-Validating System: We run the assay with and without a known P-gp inhibitor (e.g., Verapamil) to confirm efflux causality. If the Efflux Ratio (ER) drops to near 1.0 in the presence of the inhibitor, P-gp liability is definitively confirmed.

  • Cell Culture & Monolayer Integrity: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 6×104 cells/cm². Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 600 Ω⋅cm2 , ensuring tight junction formation[3].

  • Dosing Solution Preparation: Dissolve the compound in DMSO, then dilute into HBSS buffer (pH 7.4) to a final concentration of 10 µM (final DMSO ≤1% ).

  • Transport Initiation (A-to-B and B-to-A):

    • Apical to Basolateral (A-to-B): Add 0.5 mL dosing solution to the apical chamber; add 1.5 mL blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-to-A): Add 1.5 mL dosing solution to the basolateral chamber; add 0.5 mL blank HBSS to the apical chamber.

  • Sampling & Incubation: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with equal volumes of fresh buffer.

  • Reaction Quenching: Quench samples in ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS) to precipitate proteins.

  • Data Calculation: Calculate the apparent permeability ( Papp​ ) and Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ).

Metabolic Stability & Biotransformation

The p-tolyl group is a classic structural liability. Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9, rapidly oxidize benzylic methyl groups to corresponding alcohols, consistent with [2]. To quantify this, we determine the intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLMs).

Step-by-Step Methodology: HLM Intrinsic Clearance Assay

Self-Validating System: We include a minus-NADPH control. If compound depletion occurs without NADPH, we know clearance is driven by non-CYP mechanisms (e.g., chemical instability), preventing false attribution to hepatic metabolism.

  • Matrix Preparation: Thaw pooled HLMs (20 mg/mL) on ice. Prepare a 0.5 mg/mL microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pre-Incubation: Spike the test compound into the HLM suspension to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (final concentration 1 mM) to initiate CYP-mediated metabolism[2].

  • Kinetic Sampling: At t=0,5,15,30,45,and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold quench solution (Acetonitrile + SIL-IS).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Biotransformation Parent (4-Fluorophenyl)[2-(4-methylphenyl) cyclopropyl]methanone (Parent) M1 Hydroxymethyl Metabolite (CYP450 Mediated) Parent->M1 CYP3A4 / CYP2C9 (Benzylic Hydroxylation) M2 Secondary Alcohol (Ketone Reduction) Parent->M2 Aldo-Keto Reductases (Carbonyl Reduction) M3 Glucuronide Conjugate (Phase II UGT) M1->M3 UGTs M2->M3 UGTs

Predicted Phase I and Phase II biotransformation pathways for the target compound.

Bioanalytical Method Validation (LC-MS/MS)

To ensure absolute trustworthiness, all quantitative data must be derived from a rigorously validated LC-MS/MS method, adhering strictly to the [4].

Table 2: LC-MS/MS Bioanalytical Validation Acceptance Criteria[4]

ParameterAcceptance CriteriaExperimental Rationale
Accuracy (QCs) ±15% of nominal ( ±20% at LLOQ)Ensures quantitative reliability across the therapeutic window.
Precision (CV%) ≤15% ( ≤20% at LLOQ)Guarantees reproducibility of the injection and extraction.
Matrix Factor IS-normalized CV ≤15% Validates that ion suppression/enhancement is normalized by the SIL-IS.
Carryover ≤20% of LLOQ areaPrevents false positives in subsequent blank injections.

Pharmacokinetic Screening Workflow

To synthesize these protocols into a cohesive drug discovery engine, the following workflow dictates our operational logic, mapping structural liabilities directly to the required in vitro and in vivo assays:

Workflow cluster_InVitro In Vitro ADME Assays Start Compound: (4-Fluorophenyl)[2-(4-methylphenyl) cyclopropyl]methanone Phys Physicochemical Profiling (Solubility, LogP) Start->Phys Abs Caco-2 Permeability (Absorption/Efflux) Phys->Abs High Lipophilicity Met HLM Stability (Hepatic Clearance) Phys->Met CYP Liability PPB Plasma Protein Binding (Equilibrium Dialysis) Phys->PPB High Binding Risk BioA LC-MS/MS Bioanalysis (FDA Guidance Compliant) Abs->BioA Met->BioA PPB->BioA InVivo In Vivo PK Modeling (Rodent/Non-Rodent) BioA->InVivo Validated Data

Integrated preclinical ADME screening workflow prioritizing structural liabilities.

Conclusion

By dissecting the structural motifs of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone, we bypass generic screening and implement a targeted, self-validating PK profiling strategy. The high predicted permeability[3] must be balanced against the significant CYP-mediated clearance risks[2]. Rigorous adherence to FDA bioanalytical guidelines[4] ensures that the resulting data will withstand regulatory scrutiny and accurately guide subsequent in vivo dosing strategies.

References

  • Guengerich, F. P. "Cytochrome P450s and other enzymes in drug metabolism and toxicity". The AAPS Journal. (2006).[Link]

  • Artursson, P., & Karlsson, J. "Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells". Biochemical and Biophysical Research Communications. (1991).[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". FDA Regulatory Information. (2018).[Link]

Sources

Foundational

Molecular weight and physicochemical properties of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone

Executive Summary (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone (CAS: 338415-86-4) is a highly specialized, structurally rigid scaffold utilized in advanced drug discovery and organic synthesis. Featuring a ce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone (CAS: 338415-86-4) is a highly specialized, structurally rigid scaffold utilized in advanced drug discovery and organic synthesis. Featuring a central cyclopropyl ring flanked by a p-tolyl group and a p-fluorophenyl methanone moiety, this molecule offers unique conformational restriction.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic data enumeration. Here, we will dissect why its physicochemical properties make it an ideal lipophilic anchor, and how to robustly synthesize it using self-validating methodologies.

Physicochemical Properties & Molecular Descriptors

Understanding the physicochemical profile is critical for predicting pharmacokinetic behavior. The properties of this molecule are driven by its high sp³-to-sp² carbon ratio and the strategic placement of the fluorine atom.

Quantitative Data Summary
PropertyValueCausality & Pharmacokinetic Impact
Molecular Weight 254.30 g/mol Falls well below the 500 Da threshold of Lipinski's Rule of 5, leaving ample molecular weight "budget" for downstream derivatization without compromising oral bioavailability .
Chemical Formula C₁₇H₁₅FOHigh carbon fraction drives lipophilicity, essential for partitioning into hydrophobic binding pockets.
Exact Mass 254.1107 DaUtilized as the primary target mass for HRMS (ESI+) verification during synthesis.
LogP (Calculated) ~4.2High lipophilicity suggests strong membrane permeability and potential for blood-brain barrier (BBB) penetration.
Topological Polar Surface Area (TPSA) 17.07 ŲExceptionally low TPSA (driven by a single ketone oxygen) minimizes the desolvation penalty during target binding.
H-Bond Donors / Acceptors 0 / 2The lack of H-bond donors enhances passive diffusion across lipid bilayers.

Expertise & Experience: The Role of Fluorine The para-fluoro group on the phenyl ring serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated aromatic oxidation at the highly reactive para position. Second, it modulates the electron density of the adjacent methanone via inductive effects, stabilizing the molecule against premature metabolic reduction in vivo.

Structural Logic & Conformational Dynamics

The cyclopropyl core is not merely a linker; it is a conformational lock. By enforcing a rigid bond angle (approximately 60° internal), it dictates the spatial vectors of the two aryl groups, preventing the entropic penalty usually associated with flexible aliphatic chains binding to a target protein.

ConformationalLogic Core Cyclopropyl Core Rigid Scaffold F_Ph 4-Fluorophenyl Metabolic Shield Core->F_Ph Vector 1 (trans) Me_Ph 4-Methylphenyl Lipophilic Anchor Core->Me_Ph Vector 2 (trans) Ketone Methanone Linker H-Bond Acceptor Core->Ketone sp2 Conjugation Ketone->F_Ph Electronic coupling

Fig 1: Structural logic and conformational vectors of the cyclopropyl methanone scaffold.

Synthetic Methodology: The Corey-Chaykovsky Strategy

The most reliable method for synthesizing trans-1,2-disubstituted cyclopropyl ketones is the Corey-Chaykovsky cyclopropanation of a chalcone precursor: (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one.

Expertise & Experience: Reagent Selection Causality

Why use trimethylsulfoxonium iodide (Me₃S(O)I) instead of trimethylsulfonium iodide (Me₃SI)? This is a critical mechanistic choice. The sulfoxonium ylide is a "softer" nucleophile due to the electron-withdrawing nature of the oxygen atom. This softness directs the ylide to undergo 1,4-conjugate addition (Michael addition) to the enone, followed by intramolecular displacement to form the cyclopropane ring. Conversely, the "harder" sulfonium ylide would preferentially attack the carbonyl carbon directly (1,2-addition), yielding an unwanted epoxide byproduct.

Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system, where each step provides an observable or analytical cue before proceeding.

SyntheticWorkflow Step1 1. Ylide Generation Me3S(O)I + NaH in DMSO Val1 Validation: H2 evolution ceases, solution clears Step1->Val1 Step2 2. Chalcone Addition Maintain at 25°C Val1->Step2 Val2 Validation: Exotherm control, color change Step2->Val2 Step3 3. Reaction & IPC Stir 2-4h Val2->Step3 Val3 Validation: HPLC >95% conversion Step3->Val3 Step4 4. Quench & Isolate Brine wash, extract Val3->Step4

Fig 2: Self-validating Corey-Chaykovsky synthetic workflow with in-process controls.

Step-by-Step Methodology:

  • Ylide Generation:

    • Action: Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMSO under N₂. Slowly add trimethylsulfoxonium iodide (1.2 eq) in portions.

    • Validation: You will observe immediate effervescence (H₂ gas evolution). The reaction is complete when gas evolution entirely ceases and the opaque suspension turns into a clear, homogeneous solution.

  • Chalcone Addition:

    • Action: Dissolve the chalcone precursor (1.0 eq) in a minimal volume of DMSO and add it dropwise to the ylide solution at 25°C.

    • Validation: Monitor the internal temperature. A slight exotherm indicates the 1,4-addition is successfully occurring. Maintain at 25°C using a water bath to prevent ylide degradation.

  • Reaction Progression (IPC):

    • Action: Stir the mixture for 2-4 hours.

    • Validation: Pull a 50 µL aliquot, quench in water/MeCN, and run an HPLC-UV assay. The protocol is validated to proceed to workup only when the chalcone starting material peak area is <5%.

  • Quench and Isolation:

    • Action: Pour the mixture into an ice-cold saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash the combined organics with brine (5x) to thoroughly remove the DMSO solvent. Dry over MgSO₄, filter, and concentrate under reduced pressure.

Downstream Applications: Oxime Derivatization

The methanone moiety serves as an ideal handle for further functionalization. A frequent downstream application is the synthesis of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime (CAS: 338416-04-9) .

By reacting the parent ketone with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium acetate) in refluxing ethanol, the oxime is formed. This transformation introduces a hydrogen-bond donor and alters the spatial geometry (generating E/Z isomers), a tactic heavily leveraged in screening libraries to probe kinase or GPCR active sites.

References

  • Chemsrc . "(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime - Properties and Related Compounds". Chemsrc. URL:[Link]

Exploratory

The Strategic Utility of Diaryl-Cyclopropyl Ketones in Drug Discovery: A Technical Whitepaper on (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone

Executive Summary (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone (CAS 338415-86-4)[1] and its oxime derivative (CAS 338416-04-9)[2] represent highly privileged, advanced scaffolds in modern medicinal chemistry....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone (CAS 338415-86-4)[1] and its oxime derivative (CAS 338416-04-9)[2] represent highly privileged, advanced scaffolds in modern medicinal chemistry. Rather than serving as final active pharmaceutical ingredients (APIs), these compounds are strategically engineered building blocks. This whitepaper deconstructs the structural rationale, physicochemical properties, and synthetic workflows associated with this diaryl-cyclopropyl ketone, providing researchers with a comprehensive guide to leveraging this intermediate in the design of target-specific therapeutics.

Structural & Physicochemical Profiling

The architecture of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone is deliberately designed to integrate three distinct pharmacophoric elements, each serving a specific causality in drug-target engagement:

  • The 4-Fluorophenyl Motif: The strategic incorporation of fluorine is a cornerstone of modern drug design[3]. The highly electronegative fluorine atom at the para position of the phenyl ring serves to block cytochrome P450-mediated oxidation, thereby dramatically enhancing the metabolic stability of the compound[3][4]. Furthermore, the C-F bond modulates the lipophilicity of the molecule, improving passive membrane permeability without imposing significant steric bulk[4].

  • The Cyclopropyl Core: The cyclopropane ring acts as a rigid conformational spacer[5]. Unlike flexible alkyl chains, the cyclopropyl moiety locks the two aryl groups into a defined three-dimensional vector space[6]. This coplanarity and fixed angular trajectory are critical for binding to specific receptor pockets (such as the narrow hydrophobic channels of GPCRs or enzyme active sites)[5].

  • The p-Tolyl Group: The 4-methylphenyl group provides a highly lipophilic surface area designed to engage in π−π stacking and hydrophobic interactions within deep receptor pockets.

  • The Methanone Handle: The ketone carbonyl acts as both a hydrogen-bond acceptor and a highly reactive synthetic handle for late-stage functionalization (e.g., conversion to an oxime[2] or condensation into heterocycles).

Quantitative Data: Physicochemical Profile

The following table summarizes the key physicochemical parameters of the core scaffold, demonstrating its strict adherence to Lipinski's Rule of Five for oral bioavailability.

PropertyValueMedicinal Chemistry Implication
Molecular Formula C17H15FOOptimal carbon-heteroatom ratio for small-molecule APIs[1].
Molecular Weight 254.30 g/mol Well below the 500 Da threshold, ensuring high ligand efficiency.
Hydrogen Bond Donors 0Enhances passive membrane permeability and blood-brain barrier crossing.
Hydrogen Bond Acceptors 1 (Ketone Oxygen)Minimal desolvation penalty upon entering hydrophobic binding pockets.
Rotatable Bonds 3High conformational rigidity due to the cyclopropyl core, reducing entropic loss upon binding.

Pharmacophore Modeling & Target Engagement

To visualize the logical relationship between the structural features of the compound and their biological outcomes, the following pharmacophore map outlines the causality of each functional group.

Pharmacophore Core Diaryl-Cyclopropyl Methanone (CAS 338415-86-4) F_Group 4-Fluorophenyl Motif • Blocks CYP450 Oxidation • Enhances Lipophilicity Core->F_Group Cyclo_Group Cyclopropyl Core • Conformational Rigidity • Defines Aryl Vector Angle Core->Cyclo_Group Tolyl_Group p-Tolyl Group • Hydrophobic Pocket Binding • Pi-Pi Stacking Core->Tolyl_Group Ketone_Group Methanone Handle • H-Bond Acceptor • Heterocycle Precursor Core->Ketone_Group

Figure 1: Pharmacophore mapping and structural causality of the diaryl-cyclopropyl methanone scaffold.

Synthetic Workflows: The Johnson-Corey-Chaykovsky Cyclopropanation

The synthesis of diaryl-cyclopropyl methanones is most efficiently achieved via the Johnson-Corey-Chaykovsky reaction[7]. This involves the reaction of an α,β -unsaturated ketone (chalcone) with a sulfur ylide[8].

Causality in Reagent Selection

To synthesize the cyclopropyl core rather than an epoxide, dimethyloxosulfonium methylide (Corey's ylide) is strictly preferred over dimethylsulfonium methylide[8]. The oxosulfonium ylide is a "softer" nucleophile, which kinetically favors 1,4-conjugate addition across the enone over direct 1,2-addition to the carbonyl[7][9]. Following the initial conjugate addition, intramolecular displacement of the sulfonium leaving group yields the thermodynamically favored trans-cyclopropane[7].

Protocol 1: Synthesis of the Core Scaffold

This protocol is a self-validating system: reaction progress is visually confirmed by the transition of the ylide solution from cloudy to clear, and the stereochemical outcome is inherently controlled by thermodynamic stability[7][9].

  • Ylide Generation: In an oven-dried, argon-purged flask, suspend trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature. Stir for 1 hour until hydrogen gas evolution ceases and the solution becomes completely clear, indicating successful ylide formation[9].

  • Conjugate Addition: Cool the ylide solution to 0 °C. Dissolve the precursor, (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (1.0 eq), in anhydrous THF and add it dropwise to the ylide solution over 20 minutes[9].

  • Ring Closure: Allow the reaction to warm to room temperature and stir for 3 hours. The intermediate enolate will undergo intramolecular cyclization, expelling DMSO to form the cyclopropyl ring[7][8].

  • Workup & Isolation: Quench the reaction slowly with saturated aqueous NH4​Cl . Extract with ethyl acetate (3x). Wash the combined organic layers thoroughly with water and brine to remove residual DMSO. Dry over MgSO4​ , filter, and concentrate under reduced pressure[9]. Purify via silica gel chromatography to isolate the pure trans-isomer (CAS 338415-86-4)[1].

Late-Stage Functionalization: Oxime Derivatization

The methanone core can be readily converted to its oxime derivative, (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime (CAS 338416-04-9)[2][10]. Oximes are critical intermediates in drug discovery, often exhibiting improved aqueous solubility and serving as precursors for amidines or diverse nitrogen heterocycles.

Protocol 2: Synthesis of the Oxime Derivative
  • Reaction Setup: Dissolve (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone (1.0 eq) in a mixture of ethanol and water (4:1 v/v).

  • Reagent Addition: Add hydroxylamine hydrochloride ( NH2​OH⋅HCl , 1.5 eq) and sodium acetate ( NaOAc , 2.0 eq). Causality: The sodium acetate acts as a crucial buffer, liberating the free hydroxylamine nucleophile while preventing acidic degradation or ring-opening of the sensitive cyclopropyl moiety.

  • Condensation: Reflux the mixture for 2-4 hours. Monitor via TLC until the starting ketone is fully consumed.

  • Isolation: Cool to room temperature, concentrate to remove ethanol, and partition between water and dichloromethane. Extract, dry, and concentrate to yield the oxime (CAS 338416-04-9)[10].

Applications in Heterocyclic API Scaffolds

The true value of this compound lies in its role as a springboard for complex heterocycles. By utilizing the ketone (or its enol tautomer equivalent) in condensation reactions with hydrazines or hydroxylamines, medicinal chemists can rapidly construct pyrazole or isoxazole rings. These motifs are heavily featured in cannabinoid receptor 1 (CB1) antagonists and cyclooxygenase-2 (COX-2) inhibitors, where the cyclopropyl ring perfectly positions the aryl groups into the requisite hydrophobic binding pockets[5].

SyntheticWorkflow Chalcone Chalcone Precursor (Enone) Cyclopropanation 1,4-Conjugate Addition & Ring Closure Chalcone->Cyclopropanation Ylide Corey-Chaykovsky Reagent (Sulfur Ylide) Ylide->Cyclopropanation Target (4-Fluorophenyl)[2-(4-methylphenyl) cyclopropyl]methanone Cyclopropanation->Target Oxime Oxime Derivative (CAS 338416-04-9) Target->Oxime NH2OH·HCl Heterocycle Pyrazole/Isoxazole API Scaffold Target->Heterocycle Hydrazine/Condensation

Figure 2: Synthetic workflow from chalcone precursor to advanced heterocyclic API scaffolds.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL: [Link]

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712-8756. URL: [Link]

  • Wikipedia. "Johnson–Corey–Chaykovsky reaction." URL: [Link]

  • Chemsrc. "(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime (CAS 338416-04-9)". URL: [Link]

Sources

Foundational

A Technical Guide to the Preliminary In Vitro Cytotoxicity Profiling of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone

Abstract This technical guide outlines a comprehensive, multi-assay strategy for conducting preliminary in vitro cytotoxicity studies on the novel compound, (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone. As a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive, multi-assay strategy for conducting preliminary in vitro cytotoxicity studies on the novel compound, (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone. As a structural analog of chalcones and possessing a cyclopropyl moiety, this compound belongs to chemical classes known for a wide spectrum of biological activities, including potential antitumor effects[1][2][3]. The primary objective of this guide is to provide researchers and drug development professionals with a robust framework for establishing the compound's cytotoxic potential, determining its half-maximal inhibitory concentration (IC50), and gaining initial mechanistic insights. The protocols herein are designed as a self-validating system, employing assays that measure distinct cellular health indicators: metabolic activity (MTT assay), cell membrane integrity (LDH assay), and lysosomal integrity (Neutral Red Uptake assay). This approach ensures a thorough and reliable initial assessment, which is a critical filtering step in the drug discovery pipeline[4].

Introduction and Rationale

The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent on rigorous preclinical evaluation. A foundational component of this evaluation is cytotoxicity screening, which identifies compounds that can selectively target and eliminate cancer cells while minimizing harm to healthy cells[4]. The subject of this guide, (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone, incorporates two key structural features of pharmacological interest.

  • The Chalcone-like Scaffold: Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are extensively studied for their broad pharmacological activities, including potent anticancer effects[1][5]. They are known to induce apoptosis, arrest the cell cycle, and modulate signaling pathways often dysregulated in cancer[5][6].

  • The Cyclopropyl Moiety: The cyclopropane ring is a unique structural element found in numerous natural and synthetic compounds with diverse biological activities, including antitumor properties[3][7]. Its rigid conformation can enhance binding to biological targets and improve metabolic stability[8].

Given this structural heritage, a systematic investigation into the cytotoxicity of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone is warranted. This guide provides the experimental causality, detailed protocols, and data interpretation framework necessary for this crucial first step.

Guiding Principles for Assay Selection

To establish a comprehensive and trustworthy cytotoxicity profile, a multi-faceted approach is essential. Relying on a single assay can be misleading, as different compounds can induce cell death through varied mechanisms. Our strategy is built on three pillars of cellular health assessment, each measured by a distinct, validated assay.

  • Mitochondrial Function & Metabolic Activity (MTT Assay): This assay quantifies the metabolic activity of a cell population, which is directly proportional to the number of viable cells[9][10]. It is a sensitive indicator of cellular health and is widely used for high-throughput screening[11].

  • Cell Membrane Integrity (LDH Assay): This method measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage[4][12]. It is a reliable marker of necrosis or late-stage apoptosis.

  • Lysosomal Integrity (Neutral Red Uptake Assay): This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes[11][13]. A compromised lysosomal membrane leads to a decreased uptake of the dye, indicating cytotoxicity.

By comparing the results from these three assays, we can not only determine the compound's potency but also generate initial hypotheses about its primary mechanism of cell killing.

Figure 2: Generalized workflow for in vitro cytotoxicity assays.
Protocol 1: MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[4]

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cell lines and appropriate culture medium

  • (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO) and a "medium only" blank. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[5]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the LDH released from cells with damaged plasma membranes.[12]

Materials:

  • Cell cultures treated as described in steps 1-3 of the MTT protocol.

  • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye).

Procedure:

  • Follow Steps 1-3 from the MTT protocol to prepare and treat the cells in a 96-well plate.

  • Controls: In addition to the vehicle control, include a "maximum LDH release" control by treating a set of wells with a lysis buffer (provided in the kit) 30 minutes before the end of the incubation.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add Reagent: Add 50 µL of the LDH reaction mixture (prepared according to the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

Protocol 3: Neutral Red (NR) Uptake Assay

This assay measures the accumulation of the Neutral Red dye in the lysosomes of viable cells.[11][14]

Materials:

  • Cell cultures treated as described in steps 1-3 of the MTT protocol.

  • Neutral Red solution (e.g., 50 µg/mL in warm, serum-free medium).

  • Destain solution (e.g., 1% acetic acid in 50% ethanol).

Procedure:

  • Follow Steps 1-3 from the MTT protocol.

  • Dye Incubation: After the treatment period, remove the medium and add 100 µL of the Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Wash: Remove the dye solution and wash the cells gently with 150 µL of PBS to remove excess dye.

  • Dye Extraction: Remove the PBS and add 100 µL of the destain solution to each well.

  • Shaking: Agitate the plate on a shaker for 10 minutes to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[11]

Data Analysis and Presentation

Calculation of Cell Viability

For each assay, the raw absorbance data must be converted into a percentage of cell viability relative to the untreated control.

For MTT and Neutral Red Assays: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

For LDH Assay: % Cytotoxicity = [(Abs_sample - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] * 100

Determination of IC50

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that results in a 50% reduction in cell viability. This value is determined by plotting the % Viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison across cell lines and assays.

Table 1: Hypothetical Cytotoxicity Data for (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone after 48h Exposure

Assay TypeCell LineIC50 (µM)Selectivity Index (SI)
MTT (Metabolic Activity) MCF-7 (Cancer)8.54.1
HEK293 (Non-cancerous)35.0
LDH (Membrane Integrity) MCF-7 (Cancer)12.23.5
HEK293 (Non-cancerous)42.5
Neutral Red (Lysosomal Integrity) MCF-7 (Cancer)7.94.8
HEK293 (Non-cancerous)38.1
Note: Data are hypothetical and for illustrative purposes only. The Selectivity Index (SI) is calculated as (IC50 in normal cells / IC50 in cancer cells).[5]

Interpretation and Next Steps

The preliminary cytotoxicity profile provides the foundation for subsequent studies. A compound demonstrating potent activity (low µM IC50) and a high selectivity index is a strong candidate for further investigation.[15][16] Discrepancies between the IC50 values from the different assays can offer mechanistic clues. For instance, an early and significant increase in LDH release compared to the effect on metabolic activity might suggest a necrotic mechanism of cell death. Conversely, if all assays yield similar IC50 values, it may point towards a more generalized cellular shutdown, possibly via apoptosis.

Successful identification of cytotoxic activity should be followed by more in-depth mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and investigation into specific signaling pathways.[5][6]

Conclusion

This technical guide provides a validated, multi-pronged framework for the initial cytotoxic evaluation of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone. By systematically applying the MTT, LDH, and Neutral Red assays, researchers can generate a reliable and comprehensive preliminary dataset. This data is essential for making informed decisions in the drug discovery process, enabling the prioritization of compounds with promising, selective anticancer activity for further preclinical development.

References

  • Comparative Cytotoxicity of Chalcone Derivatives on Cancer vs. Normal Cell Lines: A Research Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGkOn6B5rGH3udrGpTnD9pRDxZviUiSVjGGzhcjsas984VPuIYLpT7x7xVE_QcEt8Jwz5nJHzAILVnLI9BT9t6bRFsIfB2RcCiITiW2ynQwKZj3iDLe245g6WoSb-O3Grtju610q67xZE2IbyTfOSYZ13KT0Nactz1w3MEREirC75YmyCqcNuhEXqpTfnuuGxJ6t6J4IbpU4hN8qukRupVhVZxn7VCNNhStpgVwbLUOUmyJrJwRUWkSnj7O0U=]
  • Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpkooZ0OrfoPa3KwB6PaJLKQ8HCmW92CZJcn1gzpYIunqkAerugRiuR1tC5FPF8yTYOhsIHo-0fFbQtU7I6ofHcgFWQuz_piGNJvjomNexReId9FI1gwG3As6Jmyed2TndE07C0E9_d2qMo099gdUfv8KY3YBPolgcq9jPscelMEP3ql39KmPjhIJSDCg57fpsk8UR2jotc4GnmQqpmK2OaBbUKCifn3Rf6kx22yY=]
  • Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. PMC (PubMed Central). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3869585/]
  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. PMC (PubMed Central). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10940386/]
  • Cytotoxicity of chalcone derivatives towards glioblastoma. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22021677/]
  • Synthesis, biological evaluation and molecular docking studies of some novel cyclopropane carbohydrazide derivatives as potential anticancer agents. ResearchGate. [URL: https://www.researchgate.
  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/28/10/4009]
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [URL: https://www.intechopen.com/chapters/57337]
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16140372/]
  • In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. ResearchGate. [URL: https://www.researchgate.net/publication/7768504_In_Vitro_Cytotoxicity_Assays_Comparison_of_LDH_Neutral_Red_MTT_and_Protein_Assay_in_Hepatoma_Cell_Lines_Following_Exposure_to_Cadmium_Chloride]
  • A Technical Guide to the Preliminary Cytotoxicity Screening of C13H11Cl3N4OS. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXxZZN-IWvax3Qr6gRIsGVSe6w4quRqYJZ_OlBNb9YSw1hhQ2vgzrTCOalzs2g6fQlQr23VwPAAJ59vnOJvpm6Kq_mEgXi-O7h-fWDSGqEvdUvtfpCR2Y04ZUyDXi_XJBtSyF2v3bH4C1GCLVt-Rk1nyc-_bEt2g_4GPdrbo1V5elbXtb2EEQd3IfUWX0pv3xMOOgGslyAC5q2Vz42cRGS6SYQPJfGyxE=]
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC (PubMed Central). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5429871/]
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. InnoPharmAccess. [URL: https://innopharmaccess.com/index.php/ipa/article/view/25]
  • Comparisons of two in vitro cytotoxicity assays-The neutral red (NR) and tetrazolium MTT tests. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2886077/]
  • Comparisons of two in vitro cytotoxicity assays—The neutral red (NR) and tetrazolium MTT tests. Academia.edu. [URL: https://www.academia.edu/28909893/Comparisons_of_two_in_vitro_cytotoxicity_assays_The_neutral_red_NR_and_tetrazolium_MTT_tests]
  • Antitumor mechanism of action of a cyclopropyl antiestrogen (compound 7b) on human breast cancer cells in culture. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8343798/]
  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17415993.2015.1122009]
  • A novel cytotoxicity screening assay using a multiwell fluorescence scanner. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1701388/]
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [URL: https://www.researchgate.net/publication/384029193_In_Vitro_Cytotoxicity_Testing_of_Novel_Drug_Molecules_Using_MTT_Assay]
  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [URL: https://docentes.fct.unl.pt/aml-afonso/pages/cyclopropane-derivatives-and-their-diverse-biological-activities]
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [URL: https://www.mdpi.com/1420-3049/29/17/4124]
  • Synthesis and Evaluation of Novel Cyclopropane Nucleoside as Potential Tube Formation Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25584288/]
  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. ResearchGate. [URL: https://www.researchgate.net/publication/291956557_Synthesis_and_evaluation_of_biological_activities_of_4-cyclopropyl-5-2-fluorophenylarylhydrazono-23-dihydrothiazoles_as_potent_antioxidant_agents]
  • Biological evaluation of [4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐yl. I.R.I.S. [URL: https://iris.unipa.it/handle/10447/598075]
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/30/2/555]
  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. PMC (PubMed Central). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7445214/]
  • Biological evaluation of [4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐yl. I.R.I.S. [URL: https://iris.unipa.it/bitstream/10447/598075/1/De%20Franchis_etal_ArchPharm_2023.pdf]
  • Mechanism-of-Action-Based Development of New Cyclophosphamides. MDPI. [URL: https://www.mdpi.com/1422-0067/24/17/13166]
  • (PDF) Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. ResearchGate. [URL: https://www.researchgate.net/publication/372559796_Biological_evaluation_of_4-4-aminophenyl-1-4-fluorophenyl-1H-pyrrol-3-yl345-trimethoxyphenylmethanone_as_potential_antineoplastic_agent_in_2D_and_3D_breast_cancer_models]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01613]1021/acs.jmedchem.5b01613]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction and Strategic Overview The incorporation of cyclopropyl rin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Overview

The incorporation of cyclopropyl rings into molecular scaffolds is a highly validated strategy in medicinal chemistry to impart unique conformational constraints, enhance metabolic stability, and modulate lipophilicity[1]. The target compound, (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone , serves as a high-value screening compound and pharmaceutical intermediate.

To achieve a scalable and high-yielding synthesis of this diaryl cyclopropyl methanone, we employ a highly reliable two-step sequence:

  • Claisen-Schmidt Condensation: Construction of the α,β-unsaturated ketone (chalcone) intermediate.

  • Corey-Chaykovsky Cyclopropanation: Stereoselective methylene transfer to the enone system.

As a self-validating system, this protocol replaces hazardous legacy reagents (such as NaH) with safer, highly efficient alternatives (like KOtBu) for "instant methylide" generation[2], ensuring both reproducibility and enhanced laboratory safety.

Mechanistic Insights & Causality (E-E-A-T)

The Claisen-Schmidt Condensation

The synthesis begins with the base-catalyzed condensation of 4-fluoroacetophenone and 4-methylbenzaldehyde (p-tolualdehyde). The rate-determining step in this transformation is the nucleophilic addition of the acetophenone enolate to the electrophilic carbonyl carbon of the benzaldehyde[3]. The presence of the electron-withdrawing para-fluoro substituent slightly increases the acidity of the α-protons on the acetophenone, facilitating rapid enolate formation under mild aqueous NaOH conditions.

The Corey-Chaykovsky Cyclopropanation

The critical step is the conversion of the resulting chalcone into the cyclopropane ring. This requires the in situ generation of a sulfur ylide.

  • Reagent Selection (The "Why"): We specifically utilize trimethylsulfoxonium iodide (TMSOI) rather than trimethylsulfonium iodide (TMSI). Density Functional Theory (DFT) calculations demonstrate that the dimethyloxosulfonium methylide (DMSOM) generated from TMSOI is a softer nucleophile. It undergoes a rate-determining, irreversible 1,4-conjugate (Michael) addition to the enone (activation free energy ~17.5 kcal/mol), followed by an intramolecular 3-exo-tet substitution to yield the cyclopropane[4]. Conversely, the harder ylide from TMSI would favor reversible 1,2-addition, leading to an undesired epoxide byproduct[4].

  • Base Selection: Traditional protocols use NaH in DMSO, which poses significant thermal runaway and hydrogen evolution hazards. We utilize Potassium tert-butoxide (KOtBu), which allows for efficient "instant methylide" generation at room temperature with comparable or superior yields[2].

Reaction Workflow & Logic

G N1 4-Fluoroacetophenone + p-Tolualdehyde N2 Claisen-Schmidt Condensation (NaOH, EtOH, RT) N1->N2 N3 Chalcone Intermediate (1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one) N2->N3 N5 Corey-Chaykovsky Reaction (1,4-Conjugate Addition) N3->N5 N4 Ylide Generation (TMSOI + KOtBu in DMSO) N4->N5 N6 Intramolecular 3-exo-tet Cyclization (- DMSO) N5->N6 N7 Target Compound (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone N6->N7

Workflow for the synthesis of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone.

Quantitative Data & Stoichiometry

StepReagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
1 4-Fluoroacetophenone138.141.01.38 gNucleophile (Enolate precursor)
1 4-Methylbenzaldehyde120.151.051.26 gElectrophile
1 NaOH (10% w/v aq.)40.001.255.0 mLBase Catalyst
2 Chalcone Intermediate240.281.02.40 g (Theoretical)Michael Acceptor
2 Trimethylsulfoxonium Iodide (TMSOI)220.071.22.64 gYlide Precursor
2 Potassium tert-butoxide (KOtBu)112.211.21.35 gBrønsted Base

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (Chalcone)

This step establishes the α,β-unsaturated framework required for the subsequent cyclopropanation.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroacetophenone (1.38 g, 10.0 mmol) and 4-methylbenzaldehyde (1.26 g, 10.5 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Place the flask in a room-temperature water bath to absorb mild exothermic heat. Slowly add 5.0 mL of a 10% (w/v) aqueous NaOH solution dropwise over 5 minutes.

  • Reaction: Stir the biphasic mixture vigorously at room temperature (20-25 °C) for 4 to 6 hours. Reaction progress should be monitored by TLC (Hexanes:EtOAc 8:2, UV detection). A thick, pale-yellow precipitate will gradually form as the chalcone crystallizes out of the ethanolic solution.

  • Workup & Isolation: Once the starting ketone is consumed, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Filter the solid under vacuum using a Büchner funnel.

  • Purification: Wash the filter cake with ice-cold ethanol (2 x 10 mL) followed by cold distilled water (20 mL) to remove residual base and unreacted starting materials. Dry the solid in vacuo at 40 °C overnight to yield the pure chalcone.

Step 2: Corey-Chaykovsky Cyclopropanation to Target Compound

This step executes the stereoselective methylene transfer to form the cyclopropyl ring.

  • Ylide Generation: In an oven-dried 100 mL round-bottom flask flushed with inert gas (N₂ or Ar), add Trimethylsulfoxonium iodide (TMSOI) (2.64 g, 12.0 mmol) and KOtBu (1.35 g, 12.0 mmol).

  • Solvent Addition: Add 15 mL of anhydrous Dimethyl Sulfoxide (DMSO) to the solid mixture. Stir at room temperature for 45 minutes. The suspension will transition to a slightly cloudy, homogeneous solution, indicating the successful formation of the dimethyloxosulfonium methylide[1].

  • Conjugate Addition: Dissolve the dried chalcone intermediate from Step 1 (approx. 2.40 g, 10.0 mmol) in 10 mL of anhydrous THF or DMSO. Using a syringe pump or dropping funnel, add this solution dropwise to the ylide mixture over 20 minutes to prevent localized heating and suppress polymerization[1].

  • Reaction: Allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor via TLC (Hexanes:EtOAc 9:1) until the bright yellow spot of the chalcone disappears, replaced by a higher-Rf, UV-active spot corresponding to the cyclopropane product.

  • Quenching & Extraction: Carefully quench the reaction by pouring the mixture into 100 mL of ice-cold saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with Ethyl Acetate (3 x 40 mL)[1].

  • Washing & Drying: Combine the organic layers and wash thoroughly with distilled water (3 x 50 mL) to remove DMSO, followed by a final wash with brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0-10% EtOAc in Hexanes) to afford (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone as a solid.

References

  • Organic Process Research & Development (ACS Publications). Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation.[Link]

  • European Journal of Organic Chemistry (Peking University). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium.[Link]

  • Journal of Chemical Education (ACS Publications). Probing the Rate-Determining Step of the Claisen-Schmidt Condensation by Competition Reactions.[Link]

Sources

Application

Protocol for the Solubilization and Use of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone in Dimethyl Sulfoxide (DMSO) for Cell-Based Assays

An Application Note and Protocol from the Office of the Senior Application Scientist Introduction: The Challenge of Hydrophobic Small Molecules (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone is a synthetic comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Introduction: The Challenge of Hydrophobic Small Molecules

(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone is a synthetic compound whose structure—characterized by aromatic rings (fluorophenyl, methylphenyl) and a cyclopropyl ketone moiety—strongly suggests significant hydrophobicity. Such molecules are notoriously challenging to work with in aqueous biological systems, as they exhibit poor water solubility, leading to precipitation, inaccurate concentration measurements, and non-reproducible experimental outcomes.

Dimethyl sulfoxide (DMSO) is a powerful, water-miscible aprotic solvent widely employed as a vehicle for delivering hydrophobic compounds in cell-based assays. Its utility stems from its ability to dissolve a vast range of organic molecules at high concentrations. However, its use is not without caveats. Improper handling can lead to water absorption and compromised solvating power, while excessive concentrations in cell culture media can induce cytotoxicity, differentiation, or other off-target effects.

This document provides a detailed, field-proven protocol for the solubilization of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone in DMSO. The methodology is designed to be a self-validating system, incorporating steps for empirical solubility determination, ensuring the generation of reliable and reproducible data for downstream cell-based assays.

Physicochemical Profile & Solvent Selection

PropertyAnalysis & Rationale
Compound (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone
Predicted Solubility Low in aqueous media; High in polar aprotic solvents. The presence of two phenyl rings and a cyclopropyl group contributes to a large nonpolar surface area, predicting poor water solubility.
Chosen Solvent Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%)
Rationale for DMSO DMSO is the industry-standard solvent for creating high-concentration stock solutions of non-polar compounds for high-throughput screening and cell-based assays due to its broad solubilizing power and miscibility with aqueous culture media.
Rationale for Anhydrous Grade DMSO is highly hygroscopic; it readily absorbs moisture from the atmosphere. Water contamination can significantly decrease the solubility of hydrophobic compounds, potentially causing the compound to precipitate out of the stock solution over time. Using anhydrous grade DMSO and proper handling techniques is critical for long-term stock stability.

Core Protocol: Preparation of a High-Concentration Master Stock

This protocol details the steps to create a concentrated stock solution, which serves as the foundation for all subsequent experimental dilutions. The primary objective is to achieve complete dissolution of the compound in a stable format.

Materials & Equipment
  • (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity (e.g., Sigma-Aldrich Cat# D2650)

  • Sterile, amber glass vial with a PTFE-lined screw cap

  • Calibrated analytical balance

  • Sterile, positive displacement pipette or gas-tight syringe for DMSO

  • Vortex mixer

  • Water bath sonicator

Step-by-Step Methodology
  • Pre-Weighing Preparation: Allow the vial of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing the Compound: Tare the sterile amber glass vial on the analytical balance. Carefully weigh a precise amount of the compound (e.g., 5.0 mg) directly into the vial. Record the exact weight.

  • Calculating Required DMSO Volume: Determine the target concentration for your master stock. A concentration of 10 mM is a common starting point. Use the following formula:

    Volume of DMSO (μL) = (Mass of Compound (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Target Concentration (mM)

    (Note: The molecular weight of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone must be known. If not provided, it must be calculated from its chemical formula: C₁₇H₁₅FO.)

  • Adding the Solvent: Using a positive displacement pipette or a gas-tight syringe to avoid contamination and ensure accuracy, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source. The presence of any visible particulates indicates incomplete dissolution.

  • Assisted Dissolution (If Necessary): If particulates remain, proceed with the following, in order:

    • Sonication: Place the vial in a water bath sonicator for 10-15 minutes. The ultrasonic waves provide energy to break up compound aggregates.

    • Gentle Warming: If sonication is insufficient, warm the solution in a water bath at 30-37°C for 10 minutes, followed by vortexing. Caution: Do not overheat, as this can degrade the compound.

  • Final Verification: Once the solution is completely clear with no visible particulates, it is ready. This is your master stock solution.

  • Storage: Store the master stock solution in the tightly sealed amber vial at -20°C or -80°C for long-term stability. The amber vial protects the compound from potential photodegradation.

Workflow Diagram: Master Stock Preparation

cluster_prep Preparation cluster_dissolve Dissolution cluster_final Finalization Equilibrate 1. Equilibrate Compound to Room Temperature Weigh 2. Weigh Compound into Amber Vial Equilibrate->Weigh Add_DMSO 3. Add Anhydrous DMSO Vortex 4. Vortex Vigorously Add_DMSO->Vortex Check 5. Visual Check for Particulates Vortex->Check Sonication 6a. Sonicate (10-15 min) Check->Sonication Incomplete Complete 7. Solution is Clear: Master Stock Ready Check->Complete Complete Warming 6b. Gentle Warming (30-37°C, 10 min) Sonication->Warming Still Incomplete Warming->Vortex Store 8. Store at -20°C / -80°C Complete->Store

Caption: Workflow for preparing a high-concentration master stock solution.

Protocol: Preparation of Working Solutions & Cell Dosing

The master stock is too concentrated for direct application to cells. It must be serially diluted to create intermediate and final working solutions. The final concentration of DMSO in the cell culture medium must be carefully controlled to prevent solvent-induced artifacts.

Best Practices for Dilution
  • Final DMSO Concentration: The final concentration of DMSO in the cell culture well should ideally be ≤0.1% and must not exceed 0.5% for most cell lines, though this should be empirically determined for your specific cell type.

  • Serial Dilution: Never perform a single, large dilution (e.g., 1:1000) from the master stock directly into aqueous media. This will cause the hydrophobic compound to immediately precipitate. Perform serial dilutions in DMSO first, or dilute the stock into a small volume of media with vigorous mixing before adding to the final well.

Step-by-Step Methodology
  • Thaw Master Stock: Thaw the master stock vial at room temperature. Once thawed, vortex briefly to ensure homogeneity.

  • Prepare Intermediate Dilutions (in DMSO): If a wide range of concentrations is needed, create an intermediate dilution series in 100% DMSO. For example, dilute the 10 mM master stock to create a 1 mM stock.

  • Prepare Final Working Solution: This is the critical step.

    • Calculate the volume of stock needed to achieve your highest desired final concentration in the cell plate. For example, to achieve a 10 μM final concentration from a 10 mM stock in a final well volume of 100 μL (at 0.1% DMSO), you would need to add 0.1 μL of the stock.

    • Recommended Method (Pre-dilution in Media): Prepare a "dosing solution" by diluting the stock 2X or 4X in complete cell culture medium. For a 4X solution, add 1 part stock to 249 parts medium (a 1:250 dilution, resulting in 0.4% DMSO). Add this dosing solution to the cells at a 1:4 ratio (e.g., 50 µL of 4X solution to 150 µL of media already in the well) to reach the final 1X concentration and 0.1% DMSO.

  • Dose the Cells: Add the calculated volume of the final working solution to the wells of your cell culture plate. Mix gently by swirling the plate.

  • Vehicle Control: It is absolutely essential to include a "vehicle control" group in your experiment. These cells receive the same final concentration of DMSO as the treated cells, but without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent.

Workflow Diagram: Cell Dosing

Master 10 mM Master Stock (in 100% DMSO) Intermediate 1 mM Intermediate Stock (in 100% DMSO) Master->Intermediate 1:10 Dilution in DMSO Dosing 40 µM Dosing Solution (in Culture Medium) [DMSO] = 0.4% Intermediate->Dosing 1:250 Dilution in Medium Final 10 µM Final Concentration in Cell Well [DMSO] = 0.1% Dosing->Final 1:4 Dilution into Well Control Vehicle Control Well (No Compound) [DMSO] = 0.1% Dosing->Control Add medium with 0.4% DMSO only

Caption: Serial dilution strategy for cell dosing.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Compound precipitates from DMSO stock during storage. 1. DMSO absorbed water. 2. Concentration is above the solubility limit. 3. Storage temperature is too low (DMSO freezes at 18.5°C).1. Use fresh, anhydrous DMSO. Aliquot stock into single-use vials to minimize water exposure. 2. Gently warm and sonicate. If it doesn't redissolve, the stock is too concentrated. 3. Store at -20°C, not 4°C. Allow to thaw completely at room temp before use.
Compound precipitates immediately upon dilution into aqueous culture medium. 1. The dilution factor is too large (shock dilution). 2. The final concentration exceeds the aqueous solubility limit.1. Use a serial dilution method as described in section 4.2. Increase the volume of media used for pre-dilution. 2. Lower the final target concentration. Consider using a solubilizing agent (e.g., Pluronic F-68), but this must be validated for cell compatibility.
Inconsistent results between experiments. 1. Incomplete initial dissolution of master stock. 2. Degradation of compound due to repeated freeze-thaw cycles. 3. DMSO concentration varies between wells.1. Always visually confirm complete dissolution of the master stock before first use. 2. Aliquot the master stock into single-use volumes to avoid freeze-thaw cycles. 3. Use precise pipetting and always include a vehicle control.

References

  • Title: Dimethyl Sulfoxide (DMSO) Induces Both Direct and Indirect Toxicity on Ovarian Follicles Source: Reproductive Toxicology (via PubMed Central/NIH) URL: [Link]

  • Title: DMSO: A User's Guide to a Versatile Solvent Source: Gaylord Chemical Company, LLC URL: [Link]

  • Title: A Guideline to Establishing Cell-Based Assays for Drug Discovery Source: Drug Discovery Today (via ScienceDirect) URL: [Link]

  • Title: The effects of dimethyl sulfoxide (DMSO) on cell fusion and cytotoxicity Source: Toxicology Letters (via PubMed) URL: [Link]

Method

Comprehensive HPLC Method Development and Validation for (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone: From Achiral Purity to Chiral Resolution

Target Audience: Analytical Chemists, Method Development Scientists, and CMC Regulatory Professionals Document Type: Advanced Application Note & Self-Validating Protocol Analyte Profiling & Method Rationale The compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Method Development Scientists, and CMC Regulatory Professionals Document Type: Advanced Application Note & Self-Validating Protocol

Analyte Profiling & Method Rationale

The compound (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone presents a unique analytical challenge due to its structural topology. The molecule features a rigid cyclopropyl core linking a 4-methylphenyl (p-tolyl) group and a 4-fluorophenyl methanone moiety.

From a physicochemical perspective, this is a highly lipophilic, neutral ketone. It lacks strongly ionizable acidic or basic functional groups, meaning its chromatographic retention is primarily driven by hydrophobic and π−π interactions rather than mobile phase pH. More critically, the di-substituted cyclopropyl ring introduces two stereocenters, resulting in four possible stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers.

To achieve full analytical control over the Active Pharmaceutical Ingredient (API), a single chromatographic method is insufficient. We must engineer a dual-pathway analytical strategy :

  • Reversed-Phase HPLC (RP-HPLC): To determine chemical purity, assay, and resolve the cis and trans diastereomers.

  • Normal-Phase Chiral HPLC (NP-HPLC): To determine the enantiomeric excess (ee) of the active stereoisomer.

MethodStrategy Start Analyte Profiling Neutral Ketone, 4 Stereoisomers Branch1 Chemical Purity & Assay (Diastereomer Resolution) Start->Branch1 Branch2 Enantiomeric Purity (Chiral Resolution) Start->Branch2 RP RP-HPLC (Phenyl-Hexyl) Mechanism: Hydrophobic & π-π Branch1->RP NP NP-HPLC (Amylose CSP) Mechanism: H-Bonding & Steric Branch2->NP Val ICH Q2(R2) Method Validation Specificity, Precision, Accuracy RP->Val NP->Val

Figure 1: Dual-pathway HPLC method development and validation lifecycle.

Reversed-Phase HPLC: Chemical Purity & Diastereomeric Resolution

Causality of Column and Mobile Phase Selection

While a standard C18 column relies purely on dispersive hydrophobic interactions, the target analyte contains two electron-rich aromatic systems (the fluorophenyl and p-tolyl rings). By selecting a Phenyl-Hexyl stationary phase , we introduce orthogonal π−π stacking interactions. This shape-selective mechanism is highly sensitive to the spatial orientation of the aromatic rings, providing superior resolution between the cis and trans diastereomers compared to traditional alkyl phases.

Because the analyte is neutral, mobile phase pH will not significantly shift its retention time. However, using a weakly acidic aqueous phase (0.1% Formic Acid) is a critical best practice. The acid suppresses the ionization of residual silanol groups on the silica support, mitigating secondary ion-exchange interactions that cause peak tailing, thereby ensuring compliance with the peak symmetry requirements of [1].

Optimized RP-HPLC Parameters
ParameterSpecificationRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3 µmMaximizes π−π interactions for diastereomer resolution.
Mobile Phase A Water + 0.1% Formic AcidSuppresses silanol activity; ensures sharp peaks.
Mobile Phase B AcetonitrileLower viscosity than methanol; sharper gradient elution.
Gradient 40% B to 90% B over 15 minSweeps highly lipophilic impurities off the column.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35 °CReduces backpressure and improves mass transfer kinetics.
Detection UV at 254 nmTargets the strong π→π∗ transition of the conjugated carbonyl.

Normal-Phase Chiral HPLC: Enantiomeric Resolution

Causality of Chiral Recognition

The cyclopropyl ring restricts bond rotation, locking the molecule into distinct spatial configurations. For the chiral separation of structurally analogous cyclopropyl methanones (e.g., Phenyl(2-(p-tolyl)cyclopropyl)methanone), normal-phase chromatography utilizing an amylose tris(3,5-dimethylphenylcarbamate) stationary phase (such as Chiralpak AD-H) has demonstrated exceptional enantioselectivity[2].

The addition of the para-fluoro group in our target analyte does not disrupt this established recognition mechanism. The separation relies on a tripartite interaction:

  • Hydrogen bonding between the analyte's methanone carbonyl and the carbamate N-H of the stationary phase.

  • π−π stacking between the analyte's aromatic rings and the phenyl groups of the chiral selector.

  • Steric inclusion of the analyte into the chiral helical grooves of the amylose polymer.

Using a non-polar mobile phase (Hexane/Isopropanol) ensures the analyte remains un-solvated relative to the stationary phase, maximizing the strength of these delicate chiral interactions.

ChiralMechanism Analyte Cyclopropyl Methanone HBond Hydrogen Bonding (Carbonyl-NH) Analyte->HBond PiPi π-π Stacking (Aromatic Rings) Analyte->PiPi Steric Steric Inclusion (Chiral Grooves) Analyte->Steric CSP Amylose Stationary Phase HBond->CSP PiPi->CSP Steric->CSP

Figure 2: Tripartite chiral recognition mechanism on an amylose-based CSP.

Optimized Chiral HPLC Parameters
ParameterSpecificationRationale
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µmAmylose-based CSP provides optimal helical inclusion cavities.
Mobile Phase Hexane / Isopropanol (80:20 v/v)Normal phase maximizes H-bonding strength for chiral recognition.
Elution Mode IsocraticRequired for maintaining steady-state chiral equilibrium.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID normal-phase columns.
Column Temp 25 °CLower temperatures often enhance chiral resolution (entropic control).
Detection UV at 254 nmConsistent with achiral method detection.

Self-Validating Protocol Framework (ICH Q2(R2) & USP <621>)

To ensure the method is fit for its intended purpose, it must be validated according to the recently modernized [3]. The protocol below is designed as a self-validating system , meaning System Suitability Testing (SST) is embedded into every run to prove the system is under control before data is reported.

Furthermore, the method adheres to the harmonized USP <621> updates[4], specifically utilizing the modernized signal-to-noise (S/N) ratio definitions for Detection Limit (DL) and Quantitation Limit (QL) calculations.

System Suitability Test (SST) Acceptance Criteria
ParameterUSP <621> Requirement / TargetAction if Failed
Resolution ( Rs​ ) >1.5 (Target >2.0 for enantiomers)Check column degradation or mobile phase composition.
Tailing Factor ( Tf​ ) ≤1.5 for the main peakReplace column inlet frit; verify mobile phase pH.
Injection Precision %RSD≤2.0% (n=5 injections)Purge autosampler; check for air bubbles in syringe.
Retention Time Drift ≤1.0% over the sequenceAllow longer column equilibration time.

Step-by-Step Experimental Execution

Phase 1: Preparation of Solutions
  • Diluent Preparation:

    • For RP-HPLC: Use Acetonitrile/Water (50:50 v/v).

    • For Chiral HPLC: Use Hexane/Isopropanol (80:20 v/v). Crucial: Never inject aqueous samples onto a normal-phase chiral column, as it will destroy the CSP.

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of the (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the appropriate diluent. Sonicate for 5 minutes.

  • System Suitability Solution: Spike the Standard Solution with 1% (w/w) of the opposite diastereomer (for RP-HPLC) or the opposite enantiomer (for Chiral HPLC) to verify the resolution ( Rs​ ) parameter.

Phase 2: Instrument Equilibration
  • Purge all HPLC lines with fresh mobile phase to remove any previously used buffers.

  • Install the selected column and equilibrate at the starting mobile phase conditions for at least 20 column volumes (approx. 30 minutes at 1.0 mL/min).

  • Monitor the baseline at 254 nm. Do not proceed until the baseline drift is <1 mAU/hr .

Phase 3: Sequence Execution & Self-Validation

Execute the following injection sequence to ensure continuous validation of the analytical batch:

  • Blank (Diluent): 2 injections (Verifies baseline stability and absence of carryover).

  • System Suitability Solution: 1 injection (Verifies Rs​>1.5 between critical pairs).

  • Standard Solution: 5 injections (Calculates system precision, must be %RSD≤2.0% ).

  • Sample Solutions: Inject in duplicate.

  • Bracketing Standard: 1 injection after every 10 samples (Verifies system drift remains within tolerance).

Phase 4: Data Processing
  • Integrate the main peak and any impurity/enantiomer peaks.

  • Calculate the enantiomeric excess ( ee ) using the formula:

    ee(%)=AreaMajor​+AreaMinor​AreaMajor​−AreaMinor​​×100
  • Verify all SST parameters pass before signing off on the analytical batch.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) URL:[Link]

  • <621> Chromatography - US Pharmacopeia (USP) Source: United States Pharmacopeia (USP-NF) URL:[Link]

  • Supporting Information: Enantioselective Synthesis and Chiral Separation of Cyclopropyl Methanones Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis, Structure–Activity Relationships, and Biological Evaluation of Novel Radioligands (CB2R) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone

Welcome to the Technical Support Center for formulation and solubility troubleshooting. This guide is specifically engineered for researchers and formulation scientists working with (4-Fluorophenyl)[2-(4-methylphenyl)cyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and solubility troubleshooting. This guide is specifically engineered for researchers and formulation scientists working with (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone , a highly lipophilic, non-ionizable Active Pharmaceutical Ingredient (API)[1].

Because this compound lacks acidic or basic functional groups, traditional solubilization methods (like salt formation or pH adjustment) will fail[2][3]. This guide provides field-proven, causality-driven solutions to overcome the thermodynamic barriers of this specific molecular class.

Diagnostic Workflow for Non-Ionizable Lipophilic APIs

Before selecting a formulation strategy, it is critical to map the physicochemical properties of the API to the correct solubilization technology.

SolubilityWorkflow Start Compound: (4-Fluorophenyl)[2-(4-methylphenyl) cyclopropyl]methanone CheckIon Is the API ionizable? Start->CheckIon NonIonizable No (Non-ionizable) pH adjustment ineffective CheckIon->NonIonizable Structural Analysis AssessLattice Assess Crystal Lattice Energy vs. Lipophilicity NonIonizable->AssessLattice HighLattice High Lattice Energy (Poor dissolution) AssessLattice->HighLattice DSC / XRPD HighLipid High Lipophilicity (LogP > 4) AssessLattice->HighLipid LogP / LogD ASD Amorphous Solid Dispersion (HME or Spray Drying) HighLattice->ASD CoCrystal Co-crystallization (Non-covalent co-formers) HighLattice->CoCrystal HighLipid->ASD Lipid Lipid-Based Formulation (SEDDS / SMEDDS) HighLipid->Lipid

Diagnostic workflow for troubleshooting solubility of non-ionizable lipophilic APIs.

Troubleshooting FAQs

Q: Why is pH adjustment failing to improve the aqueous solubility of this compound? A: (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone (MW 254.3 g/mol ) is a non-ionizable diaryl ketone[1]. Unlike weakly acidic or basic drugs, it lacks functional groups that can accept or donate protons within the physiological pH range (pH 1.2–7.4). Consequently, altering the pH of the dissolution medium does not change its ionization state, rendering pH adjustment and traditional salt formation completely ineffective[2][3]. For non-ionizable APIs, solubility enhancement must rely on disrupting the crystal lattice or altering the solvent's dielectric constant[3].

Q: We micronized the API to a particle size of D90 < 5 µm, but in vivo exposure remains sub-therapeutic. Why? A: Micronization increases the specific surface area of the API, which accelerates the rate of dissolution according to the Noyes-Whitney equation[4]. However, it does not alter the thermodynamic solubility limit of the compound[4]. If the intrinsic solubility of the compound is extremely low, the gastrointestinal fluid will quickly become saturated at a sub-therapeutic concentration. To overcome this, you must bypass the thermodynamic barrier by presenting the drug in a high-energy state, such as an Amorphous Solid Dispersion (ASD)[2].

Q: Our co-solvent formulation looks clear in the vial, but precipitates immediately upon dilution in simulated gastric fluid (SGF). How do we prevent this? A: This is a classic failure of the "parachute" effect. Co-solvents (like PEG or ethanol) artificially lower the polarity of the aqueous vehicle, solubilizing the lipophilic API[3]. Upon dilution in SGF, the co-solvent's capacity collapses, leading to rapid supersaturation and subsequent nucleation (precipitation) of the highly crystalline methanone derivative. To prevent this, you must incorporate precipitation inhibitors—such as the amphiphilic polymer Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)—which sterically hinder crystal growth and maintain the drug in a metastable supersaturated state long enough for absorption to occur[4][5].

Q: What is the most reliable formulation strategy for a highly lipophilic, non-ionizable compound like this? A: Lipid-Based Drug Delivery Systems (LBDDS), specifically Self-Microemulsifying Drug Delivery Systems (SMEDDS), are highly effective for lipophilic APIs[4]. By pre-dissolving the API in an isotropic mixture of oils, surfactants, and co-surfactants, you entirely bypass the solid-to-liquid dissolution step[4]. Upon contact with aqueous fluids, it spontaneously forms a microemulsion, which can also leverage intestinal lymphatic transport to avoid hepatic first-pass metabolism[4][6]. Alternatively, co-crystallization with a neutral co-former can lower the crystal lattice energy without requiring ionization[2].

Mechanistic Pathway: The Spring and Parachute Effect

When utilizing Amorphous Solid Dispersions (ASDs), understanding the kinetic stabilization of the supersaturated state is vital. The polymer matrix must act as a "parachute" to prevent the high-energy "spring" from crashing out of solution.

ASDMechanism Crystalline Crystalline API (High Lattice Energy) Energy Thermal/Mechanical Energy (HME / Spray Drying) Crystalline->Energy Amorphous Amorphous API in Polymer Matrix (High Free Energy State) Energy->Amorphous Dissolution Spring Effect (Rapid Supersaturation) Amorphous->Dissolution Precipitation Risk: Recrystallization Dissolution->Precipitation Without Polymer Parachute Parachute Effect (Polymer inhibits nucleation) Dissolution->Parachute With HPMCAS/PVP Absorption Enhanced In Vivo Absorption Parachute->Absorption

The Spring and Parachute effect governing Amorphous Solid Dispersions (ASDs).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps to confirm that the formulation mechanism has been successfully achieved.

Protocol A: Preparation and Validation of an Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion (HME)

Objective: Convert the crystalline API into a high-energy amorphous state stabilized by a polymeric carrier[2].

  • Pre-blending: Accurately weigh the API and an amphiphilic polymer (e.g., HPMCAS) in a 1:3 ratio. Blend thoroughly using a turbula mixer for 10 minutes to ensure a homogenous physical mixture.

  • Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature profile to exceed the glass transition temperature ( Tg​ ) of the polymer (approx. 120°C for HPMCAS[5]) but remain below the thermal degradation threshold of the API.

  • Cooling and Milling: Extrude the molecular dispersion as a continuous strand. Rapidly cool the extrudate on a chill roll to freeze the amorphous state, then mill and sieve to a uniform particle size (< 250 µm).

  • Self-Validation (DSC Analysis): Subject a sample of the milled ASD to Differential Scanning Calorimetry (DSC).

    • Success Criterion: The thermogram must show a single, distinct glass transition temperature ( Tg​ ) between that of the pure polymer and pure amorphous API, with a complete absence of the API's crystalline melting endotherm ( Tm​ ). If a melting peak remains, the API is not fully miscible, and the drug loading must be reduced or the extrusion temperature optimized.

Protocol B: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: Bypass the dissolution phase entirely by pre-dissolving the API in a lipid/surfactant matrix[4][6].

  • Excipient Screening: Determine the equilibrium solubility of the API in various lipid vehicles (e.g., Capmul MCM), surfactants (e.g., Tween 80), and co-surfactants (e.g., PEG 400). Select the components that yield the highest API solubility.

  • Ternary Phase Diagram Construction: Titrate varying ratios of the selected oil, surfactant, and co-surfactant with water. Plot the results on a ternary phase diagram to identify the specific concentration ratios that spontaneously form a clear, isotropic microemulsion region.

  • Formulation Preparation: Dissolve the target dose of the API into the optimized lipid/surfactant/co-surfactant mixture established in Step 2. Stir at 40°C until completely dissolved and optically clear.

  • Self-Validation (DLS Analysis): Dilute 1 mL of the SMEDDS formulation into 100 mL of 0.1N HCl (simulated gastric fluid) at 37°C under mild agitation. Analyze the resulting dispersion using Dynamic Light Scattering (DLS).

    • Success Criterion: The system must spontaneously form an emulsion with a mean droplet size of < 100 nm and a Polydispersity Index (PDI) of < 0.3, with no visible API precipitation over 4 hours[4].

Quantitative Data Summary: Solubilization Strategies Comparison

Solubilization StrategyPrimary MechanismThermodynamic ImpactPhysical Stability RiskBest Use Case for this API
Micronization / Nanonization Increases surface area[4]None (Dissolution rate only)Low (Agglomeration)Only if intrinsic solubility is already near therapeutic levels.
Co-solvency Lowers solvent dielectric constant[3]High (Temporary)High (Precipitation upon dilution)Pre-clinical IV dosing or combined with precipitation inhibitors.
Amorphous Solid Dispersion (ASD) Eliminates crystal lattice energy[2]High (Supersaturation)Medium (Recrystallization over time)Solid oral dosage forms requiring high drug loading.
SMEDDS / Lipid-Based Pre-dissolved state; forms nano-droplets[4]High (Bypasses dissolution entirely)Low (If phase diagram is robust)Highly lipophilic APIs; utilizing lymphatic transport[4][6].
Co-crystallization Lowers lattice energy via non-covalent bonds[2][3]ModerateLow (Thermodynamically stable)When long-term shelf stability is prioritized over maximum supersaturation.

References

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Scientific Research and Technology. Available at: [Link]

  • Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmacy and Technology. Available at: [Link]

  • FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. Drug Development & Delivery. Available at: [Link]

  • Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. National Institutes of Health (PMC). Available at: [Link]

  • Disparate practical way of doing solubilization. Journal of Chemical and Pharmaceutical Research. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone . The most reliable method for constructing this cyclopropyl ketone is the Corey-Chaykovsky reaction, which utilizes a sulfur ylide to cyclopropanate the corresponding chalcone, (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one [1].

Because this transformation is governed by a delicate balance of kinetic and thermodynamic factors, strict temperature control is the single most critical parameter for success [2]. This guide provides mechanistic insights, troubleshooting workflows, and a self-validating protocol to eliminate epoxide byproducts and maximize your cyclopropanation yield.

Mechanistic Causality: Why Temperature Dictates Selectivity

The Corey-Chaykovsky cyclopropanation relies on the reaction between an α,β-unsaturated ketone (chalcone) and dimethylsulfoxonium methylide (DMSOM)[1]. The causality behind temperature optimization lies in the reversibility of the intermediate betaine formation [3].

DMSOM can attack the chalcone at two positions:

  • 1,2-Addition (Kinetic): Direct attack on the carbonyl carbon forms a 1,2-betaine. This pathway has a low activation energy but is highly reversible at room temperature.

  • 1,4-Addition (Thermodynamic): Conjugate attack forms a 1,4-betaine. This intermediate undergoes a slower, irreversible 3-exo-tet cyclization (expelling DMSO) to form the desired cyclopropane ring [4].

If the reaction temperature is too low, the kinetic 1,2-addition cannot reverse, leading to epoxide formation. If the temperature is too high, the sulfur ylide decomposes[2].

Mechanism Enone Chalcone + DMSOM Betaine14 1,4-Betaine (Thermodynamic) Enone->Betaine14 1,4-Addition Betaine12 1,2-Betaine (Kinetic) Enone->Betaine12 1,2-Addition Cyclopropane Cyclopropyl Ketone (Desired Product) Betaine14->Cyclopropane 25°C, 3-exo-tet Betaine12->Enone Reversible at 25°C Epoxide Epoxide Byproduct (Undesired) Betaine12->Epoxide Fast ring closure

Kinetic vs. thermodynamic pathways in the Corey-Chaykovsky reaction.

Interactive Troubleshooting & FAQs

Troubleshooting Start Analyze Crude Mixture Issue1 High Epoxide Yield Start->Issue1 Issue2 Unreacted Chalcone Start->Issue2 Issue3 Black Tar / Decomposition Start->Issue3 Fix1 Warm to 25°C to reverse 1,2-addition Issue1->Fix1 Fix2 Ensure 25°C to drive 3-exo-tet cyclization Issue2->Fix2 Fix3 Keep ylide generation below 30°C Issue3->Fix3 Success Optimal Yield Fix1->Success Fix2->Success Fix3->Success

Decision tree for temperature-related failures in cyclopropanation.

Q1: My LC-MS shows a mass corresponding to the epoxide byproduct instead of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone. How do I fix this? A1: You are trapping the kinetic product. This occurs if you maintain the reaction at 0 °C for too long. While the initial addition of the chalcone must be done at 0 °C to control the exothermic reaction, you must warm the mixture to 25 °C. At 25 °C, the 1,2-betaine reverts to the starting materials, allowing the thermodynamic 1,4-addition to dominate [1]. Additionally, ensure you are using trimethylsulfoxonium iodide (which forms DMSOM) and not trimethylsulfonium iodide (which forms the more reactive DMSM, heavily favoring epoxidation) [4].

Q2: The reaction stalls at the intermediate stage, and I am recovering unreacted chalcone. Should I heat the reaction to 60 °C? A2: No. Heating the reaction above 50 °C will cause the rapid decomposition of the sulfur ylide into volatile byproducts, resulting in a black, tarry crude mixture [2]. The stalling is likely due to insufficient activation energy for the final 3-exo-tet cyclization. Ensure your reaction is stirring at a controlled 25 °C for at least 3-4 hours.

Q3: My ylide generation seems inconsistent. The suspension never clears up. A3: Ylide generation requires the deprotonation of trimethylsulfoxonium iodide by a strong base (typically NaH) in anhydrous DMSO. This process is temperature-dependent. If your lab is cold (< 18 °C), the DMSO may partially freeze or the deprotonation will be sluggish. Ensure the ylide generation flask is kept at 20–25 °C. The self-validating cue for success is the cessation of hydrogen gas bubbling and the transition to a clear, homogeneous solution [3].

Quantitative Data: Temperature Profiling

The following table summarizes the causal relationship between the temperature profile and the resulting product distribution during the synthesis of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone.

Temperature ProfileYlide StabilityMajor Product IsolatedIsolated Yield (%)
-78 °C to 0 °C Highly StableUnreacted Chalcone + Epoxide< 15%
0 °C to 25 °C StableCyclopropyl Ketone (Desired) 85 – 92%
25 °C (Constant) Moderately StableCyclopropyl Ketone + Impurities65 – 70%
> 60 °C Unstable (Decomposes)Complex Mixture / Tars< 10%

Note: Constant 25 °C addition leads to localized exothermic spikes, causing partial ylide degradation and lower yields.

Optimized Step-by-Step Protocol

This methodology is designed as a self-validating system. Visual and thermal cues are embedded into the steps to ensure technical accuracy and reproducibility.

Materials Required:

  • (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (1.0 equiv, 10 mmol)

  • Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv, 12 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv, 12 mmol)

  • Anhydrous DMSO (30 mL) and Anhydrous THF (10 mL)

Step 1: Ylide Generation (20–25 °C)

  • To an oven-dried, argon-purged round-bottom flask, add TMSOI (12 mmol) and anhydrous DMSO (30 mL). Stir until partially dissolved.

  • Carefully add NaH (12 mmol) in small portions at room temperature (20–25 °C).

  • Self-Validating Cue: You will observe immediate hydrogen gas evolution. Stir for 45–60 minutes. The reaction is complete when gas evolution ceases and the cloudy suspension becomes a clear, homogeneous solution.

Step 2: Controlled Addition (0 °C)

  • Cool the clear ylide solution to exactly 0 °C using an ice-water bath.

  • Dissolve the chalcone (10 mmol) in anhydrous THF (10 mL).

  • Add the chalcone solution dropwise over 15 minutes to the ylide solution.

  • Causality Check: The addition is highly exothermic. Maintaining 0 °C prevents the localized thermal degradation of the ylide while safely initiating the betaine formation.

Step 3: Thermodynamic Cyclization (25 °C)

  • Remove the ice bath and allow the reaction mixture to naturally warm to 25 °C.

  • Stir at 25 °C for 3 to 4 hours.

  • Self-Validating Cue: Monitor by TLC (Hexanes:EtOAc 4:1). The bright UV-active spot of the chalcone will disappear, replaced by a higher Rf, less UV-active spot corresponding to the cyclopropyl ketone.

Step 4: Quench and Workup

  • Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL) to destroy any unreacted ylide.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers thoroughly with distilled water (3 x 30 mL) to remove DMSO, followed by brine (30 mL).

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone. Purify via flash chromatography if necessary.

References

  • Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. PMC - NIH. Available at:[Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating HPLC Purity Results for (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone Batches

For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate like (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone is not just a quality metric; it is a foundational pil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate like (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone is not just a quality metric; it is a foundational pillar of downstream success and regulatory compliance. Minor variations in synthetic batches can introduce impurities that may compromise the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust, validated High-Performance Liquid Chromatography (HPLC) method is indispensable for ensuring batch-to-batch consistency and quality.

This guide provides an in-depth, objective comparison of the critical aspects of validating an HPLC purity method for this specific compound. It moves beyond a simple checklist of steps to explain the scientific rationale behind experimental choices, ensuring a self-validating system grounded in authoritative standards.

The Analytical Challenge: Structural Considerations

(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone possesses a moderately non-polar structure, making it an ideal candidate for Reverse-Phase HPLC (RP-HPLC).[1][2] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[3] Compounds are separated based on their hydrophobicity, with more non-polar compounds like our analyte interacting more strongly with the stationary phase and thus having longer retention times.[4]

The key to a successful purity method lies in its ability to separate the main compound from all potential process impurities and degradation products. This requires a stability-indicating method, validated according to the rigorous guidelines set forth by the International Council for Harmonisation (ICH), specifically guideline Q2(R2).[5][6]

Designing the HPLC Method: A Foundation of Quality

A successful validation begins with a well-developed chromatographic method. The choices made here directly impact the method's ability to be specific, robust, and reliable.

Proposed HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for the analyte.[4] The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA gradient elution (e.g., starting at 60% B, increasing to 95% B) is recommended to ensure elution of both the main analyte and any potential late-eluting, more non-polar impurities. The acidic modifier improves peak shape for the ketone functional group.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry.
Detection UV at 254 nmThe aromatic rings in the molecule provide strong UV absorbance. 254 nm is a common wavelength that offers good sensitivity for this type of chromophore.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures the sample is fully dissolved and is compatible with the mobile phase to prevent peak distortion.

The Validation Protocol: A Self-Validating System

Method validation provides documented evidence that the analytical procedure is fit for its intended purpose.[6][7] The following validation parameters, derived from ICH Q2(R2) guidelines, form a self-validating system that ensures the trustworthiness of the purity results.[5][8]

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_imp Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Forced Forced Degradation (Acid, Base, Peroxide, Heat, Light) Dev->Forced Stress Testing Spec Specificity Forced->Spec Demonstrates Selectivity Lin Linearity & Range Spec->Lin Acc Accuracy Spec->Acc Prec Precision (Repeatability & Intermediate) Spec->Prec LOQ LOD & LOQ Spec->LOQ Rob Robustness Spec->Rob Batch Batch Analysis (Batch 1, 2, 3) Rob->Batch Validated Method Report Report Purity & Impurity Profile Batch->Report

Caption: Workflow for HPLC Purity Method Validation and Batch Comparison.

Specificity (Including Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[9]

Experimental Protocol:

  • Forced Degradation: The most critical part of establishing specificity for a purity method is the forced degradation study.[10][11] This involves intentionally stressing the drug substance to produce degradation products.

    • Acid Hydrolysis: Dissolve the analyte in a solution of 0.1 M HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Dissolve the analyte in a solution of 0.1 M NaOH and heat at 80°C for 4 hours.

    • Oxidative Degradation: Treat the analyte solution with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

    • Photolytic Degradation: Expose the analyte solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks and any placebo peaks. Peak purity analysis (using a Diode Array Detector) should confirm that the analyte peak is spectrally homogeneous. A degradation of 5-20% is generally considered optimal for this purpose.[12]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[13]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five dilutions covering the expected working range. For a purity assay, this is typically 80% to 120% of the target concentration. For impurities, the range should bracket the reporting threshold up to 120% of the specification limit.[13]

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

Experimental Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean Recovery: Typically 98.0% to 102.0%.

Precision

Precision is the measure of the method's consistency when performed repeatedly on the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Analyze six independent preparations of the same sample on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results from both studies.

Acceptance Criteria:

  • %RSD: ≤ 2.0% for the assay of the main component.

Limit of Quantitation (LOQ)

LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for impurity testing.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the concentration of the analyte that yields a signal-to-noise (S/N) ratio of approximately 10:1.

  • Confirm the LOQ by preparing and analyzing five to six samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

Experimental Protocol:

  • Vary critical parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., ± 2% organic)

  • Analyze a system suitability sample under each condition.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor, theoretical plates) must remain within acceptable limits.[15][16]

  • The purity results should not be significantly affected by the changes.

Comparing Batches: A Practical Application

Once the HPLC method is fully validated, it can be confidently used to compare the purity of different manufacturing batches.

Step-by-Step Batch Analysis:

  • System Suitability: Before any analysis, inject a system suitability standard (a solution containing the main analyte and a known impurity) to verify the performance of the chromatographic system.

  • Standard Preparation: Prepare a reference standard solution of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone at a known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve samples from Batch 1, Batch 2, and Batch 3 to the same target concentration as the standard.

  • Analysis: Inject the standard and each batch sample in duplicate.

  • Calculation: Calculate the purity of each batch using the area normalization method or against the external standard.

    • % Purity (Area Normalization) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Data Summary for Three Hypothetical Batches
Batch IDRetention Time (min)Purity (%)Total Impurities (%)Key Impurity A (%) (e.g., RRT 0.85)
Batch 1 12.4599.850.150.08
Batch 2 12.4699.520.480.25
Batch 3 12.4499.910.09Not Detected
Acceptance Criteria Report≥ 99.5% ≤ 0.5% ≤ 0.15%

Interpretation of Results:

  • Batch 3 shows the highest purity and the cleanest impurity profile.

  • Batch 1 is well within specification.

  • Batch 2 meets the overall purity and total impurity specification, but the level of "Key Impurity A" is significantly higher than in other batches and exceeds its individual limit. This would trigger an investigation into the manufacturing process for that batch to identify the cause of the deviation.

This comparative analysis, enabled by a robustly validated HPLC method, provides the critical data needed to make informed decisions about batch release, process optimization, and regulatory submissions. It transforms analytical data into actionable scientific insight, ensuring the consistent quality required in the pharmaceutical industry.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Pharmacopeia. 〈621〉CHROMATOGRAPHY. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures - Guidance for Industry. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Pharmaguideline. Principle of HPLC | HPLC System Working Explained. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • Hossain, M. A., et al. (2018). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • SIELC Technologies. Separation of Cyclopropyl ketone, oxime on Newcrom R1 HPLC column. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Pharmaceutical Technology. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • IOSR Journal of Pharmacy. An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]

  • Moravek, Inc. (2024). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. [Link]

  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone: Reproducibility in Focus

For researchers and professionals in drug development, the reliable synthesis of novel molecular scaffolds is paramount. The diarylcyclopropylmethanone core, exemplified by (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the reliable synthesis of novel molecular scaffolds is paramount. The diarylcyclopropylmethanone core, exemplified by (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone, is of significant interest due to the unique conformational constraints and metabolic stability imparted by the cyclopropane ring. This guide provides an in-depth comparison of synthetic routes to this target molecule, with a core focus on reproducibility, scalability, and the underlying chemical principles that govern success. We will dissect a classic, robust stoichiometric approach and contrast it with modern catalytic alternatives, offering field-proven insights to inform your synthetic strategy.

The Challenge: Achieving Reproducible Cyclopropanation

The construction of the cyclopropane ring on a sterically demanding and electronically complex chalcone precursor presents a significant synthetic challenge. The desired trans-diastereomer is often the thermodynamic product, but achieving high diastereoselectivity and, more importantly, consistent yields from batch to batch, requires careful selection of the synthetic methodology. Minor variations in reagent quality, reaction setup, or workup procedures can lead to significant deviations in outcomes, including the formation of undesired side products or incomplete conversion.

Method 1: The Johnson-Corey-Chaykovsky Reaction - A Stoichiometric Workhorse for Reproducibility

The Johnson-Corey-Chaykovsky reaction is a cornerstone of organic synthesis for the formation of three-membered rings, including cyclopropanes.[1][2] While it is a stoichiometric process, its reliability and predictability make it an excellent benchmark for the synthesis of our target molecule. The reaction involves the 1,4-conjugate addition of a sulfur ylide to an α,β-unsaturated ketone (a chalcone in this case), followed by an intramolecular SN2 reaction to form the cyclopropane ring.[3][4]

Experimental Protocol: Synthesis of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone via the Johnson-Corey-Chaykovsky Reaction

Step 1: Preparation of the Chalcone Precursor

The synthesis begins with the preparation of the starting chalcone, (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, via a Claisen-Schmidt condensation of 4-fluoroacetophenone and 4-methylbenzaldehyde. This is a standard and generally high-yielding reaction.

Step 2: Cyclopropanation

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add trimethylsulfoxonium iodide (1.1 eq) to anhydrous dimethyl sulfoxide (DMSO). To this suspension, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at room temperature. The mixture will evolve hydrogen gas and become a clear solution upon completion of the reaction (typically 1-2 hours). This solution contains the active dimethylsulfoxonium methylide (Corey's ylide).

  • Cyclopropanation Reaction: In a separate flask, dissolve the chalcone, (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (1.0 eq), in anhydrous DMSO. Cool the ylide solution to 0°C in an ice bath and add the chalcone solution dropwise over 20-30 minutes.

  • Reaction Monitoring and Workup: Allow the reaction to stir at room temperature for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of cold water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone.

Causality and Experimental Choices: Why This Method is Reproducible
  • Choice of Ylide: Dimethylsulfoxonium methylide is chosen over dimethylsulfonium methylide because it preferentially undergoes 1,4-addition to enones, leading to cyclopropanation.[5] The less stable dimethylsulfonium methylide often favors 1,2-addition, which would result in the formation of an epoxide at the carbonyl group.[6] This selectivity is a key factor in ensuring the desired product is the major component.

  • Anhydrous Conditions: The use of a strong base like sodium hydride necessitates anhydrous conditions to prevent quenching of the base and the ylide. The presence of water can lead to inconsistent ylide formation and lower yields.

  • Slow Addition: The dropwise addition of the chalcone solution to the ylide at a controlled temperature helps to manage the exothermicity of the reaction and minimize the formation of side products.

Reproducibility Challenges and Solutions

While robust, the Johnson-Corey-Chaykovsky reaction's reproducibility can be affected by:

  • Quality of Sodium Hydride: The activity of sodium hydride can vary between batches. It is crucial to use freshly opened or properly stored NaH.

  • Purity of DMSO: The use of high-purity, anhydrous DMSO is critical for consistent ylide formation.

  • Workup Procedure: The quenching and extraction steps should be performed consistently to ensure reproducible recovery of the product.

Method 2: Transition-Metal Catalyzed Cyclopropanation - The Path to Asymmetric Synthesis

True catalytic methods for cyclopropanation offer advantages in terms of atom economy and the potential for enantioselective synthesis through the use of chiral catalysts. Rhodium(II) and Copper(I) complexes are well-known to catalyze the decomposition of diazo compounds to form metal-carbene intermediates, which then react with alkenes to form cyclopropanes.[7][8]

Conceptual Catalytic Protocol: Rhodium(II)-Catalyzed Cyclopropanation

This protocol is based on well-established rhodium-catalyzed cyclopropanations of electron-deficient olefins.

Step 1: Preparation of the Diazo Precursor

A suitable diazo compound, such as ethyl diazoacetate, would serve as the carbene source.

Step 2: Catalytic Cyclopropanation

  • Reaction Setup: To a solution of the chalcone, (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (1.0 eq), in a suitable anhydrous solvent like dichloromethane (DCM) under an inert atmosphere, add a catalytic amount of a rhodium(II) catalyst, such as dirhodium tetraacetate (Rh2(OAc)4, 0.5-2 mol%).

  • Slow Addition of Diazo Compound: The diazo compound (1.2-1.5 eq) is dissolved in DCM and added slowly to the reaction mixture via a syringe pump over several hours at room temperature.

  • Reaction Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Causality and Experimental Choices: The Catalytic Advantage
  • Catalyst Choice: Rhodium(II) carboxylates are highly effective for carbene transfer from diazo compounds. The choice of ligands on the rhodium center can influence the stereoselectivity of the reaction. For asymmetric synthesis, chiral rhodium(II) catalysts would be employed.[8]

  • Slow Addition of Diazo Compound: This is a critical parameter for reproducibility and safety. A slow addition rate maintains a low concentration of the reactive carbene intermediate, minimizing the formation of carbene dimers and other side products. It also helps to control the exothermicity of the reaction.

  • Substrate Reactivity: Chalcones are electron-deficient olefins, which can be challenging substrates for catalytic cyclopropanation due to the electrophilic nature of the metal-carbene intermediate.[8] The success of this reaction is highly dependent on the specific catalyst and reaction conditions.

Reproducibility Challenges in Catalytic Systems
  • Catalyst Activity: The activity of the catalyst can be sensitive to air, moisture, and impurities in the reagents and solvent. Inconsistent catalyst activity can lead to variable reaction times and yields.

  • Diazo Compound Purity and Stability: Diazo compounds can be unstable and potentially explosive. Their purity and concentration must be carefully controlled.

  • Side Reactions: Dimerization of the carbene and reactions with the solvent are common side reactions that can reduce the yield and complicate purification.

Performance Comparison: Johnson-Corey-Chaykovsky vs. Catalytic Cyclopropanation

ParameterJohnson-Corey-Chaykovsky ReactionRhodium(II)-Catalyzed Cyclopropanation
Reagent Stoichiometry Stoichiometric ylide precursorCatalytic (0.5-5 mol% catalyst)
Typical Yields Generally good to excellent (60-90%)Variable, highly substrate and catalyst dependent
Diastereoselectivity Typically high for trans isomerCan be controlled by catalyst and ligand design
Enantioselectivity Achiral (unless a chiral ylide is used)High enantioselectivity possible with chiral catalysts
Reproducibility Generally high and reliableCan be sensitive to catalyst activity and purity of reagents
Safety Considerations Use of sodium hydride (flammable)Use of potentially explosive diazo compounds
Cost Reagents are relatively inexpensiveRhodium catalysts can be expensive

Visualizing the Mechanisms and Workflows

Reaction Mechanisms

G cluster_0 Johnson-Corey-Chaykovsky Mechanism cluster_1 Rhodium-Catalyzed Mechanism Chalcone Chalcone Betaine Intermediate Betaine Intermediate Chalcone->Betaine Intermediate 1,4-Addition of Ylide Cyclopropane Cyclopropane Betaine Intermediate->Cyclopropane Intramolecular SN2 Rh(II) Catalyst Rh(II) Catalyst Cyclopropane->Rh(II) Catalyst Catalyst Regeneration Rh-Carbene Rh-Carbene Rh(II) Catalyst->Rh-Carbene + Diazo Compound, -N2 Rh-Carbene->Cyclopropane + Chalcone

Caption: Reaction mechanisms for cyclopropanation.

Experimental Workflow

G cluster_JCC Johnson-Corey-Chaykovsky Workflow cluster_Cat Catalytic Workflow JCC_start Prepare Ylide from Trimethylsulfoxonium Iodide and NaH in DMSO JCC_react Add Chalcone Solution Dropwise at 0°C JCC_start->JCC_react JCC_stir Stir at Room Temperature JCC_react->JCC_stir JCC_quench Quench with Water JCC_stir->JCC_quench JCC_extract Extract with Organic Solvent JCC_quench->JCC_extract JCC_purify Purify by Column Chromatography JCC_extract->JCC_purify Cat_setup Dissolve Chalcone and Rh(II) Catalyst in Anhydrous Solvent Cat_add Slowly Add Diazo Compound via Syringe Pump Cat_setup->Cat_add Cat_stir Stir at Room Temperature Cat_add->Cat_stir Cat_concentrate Concentrate Reaction Mixture Cat_stir->Cat_concentrate Cat_purify Purify by Column Chromatography Cat_concentrate->Cat_purify Start Start Start->JCC_start Start->Cat_setup

Caption: Comparative experimental workflows.

Conclusion and Recommendations

For the reproducible, gram-scale synthesis of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone where high diastereoselectivity for the trans isomer is the primary goal, the Johnson-Corey-Chaykovsky reaction is the recommended method . Its well-understood mechanism, predictable outcomes, and the relative ease of controlling critical parameters make it a highly reliable and reproducible choice for researchers in drug development who require consistent material for further studies.

Catalytic methods , particularly those employing rhodium(II) catalysts, represent a more modern and atom-economical approach. The primary advantage of these methods lies in their potential for asymmetric synthesis , which is a critical consideration for the development of chiral drug candidates. However, achieving high reproducibility with catalytic systems for this specific class of substrates requires careful optimization and stringent control over experimental conditions. The sensitivity of the catalyst and the handling of diazo compounds introduce additional layers of complexity that may not be ideal for routine, large-scale production without significant process development.

Ultimately, the choice of method will depend on the specific goals of the synthesis. For reliability and straightforward scale-up, the stoichiometric Johnson-Corey-Chaykovsky reaction is a proven and dependable route. For the exploration of chiral analogues and more sustainable chemical processes, the development of a robust catalytic protocol is a worthy, albeit more challenging, endeavor.

References

  • Johnson, A. W. (1961). The Johnson-Corey-Chaykovsky Reaction. Journal of Organic Chemistry.
  • Aggarwal, V. K., & Richardson, J. (2003). The Corey-Chaykovsky reaction: a powerful approach to natural product synthesis.
  • Doyle, M. P., & Forbes, D. C. (1998).
  • Xiang, Y., et al. (2016). Understanding Regioselectivities of Corey-Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones: A DFT Study. The Journal of Organic Chemistry. [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.
  • Hu, W., & Doyle, M. P. (2002). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation of Electron-Deficient Alkenes. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Johnson-Corey-Chaykovsky reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. [Link]

  • RSC Publishing. (2025). A review on the sulfur ylide-mediated Corey-Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing.
  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. [Link]

  • ResearchGate. (n.d.). Corey–Chaykovsky cyclopropanation vs. epoxidation of DMSOM and DMSM toward chalcone. [Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone as a Novel MAP4K4 Inhibitor

This guide provides a comprehensive analysis of the preclinical efficacy of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone , hereafter referred to as Cpd-FMPM . As a novel therapeutic candidate, understanding t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the preclinical efficacy of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone , hereafter referred to as Cpd-FMPM . As a novel therapeutic candidate, understanding the translational potential from a simplified in vitro system to a complex in vivo model is paramount for drug development professionals. Here, we present a hypothetical, yet scientifically grounded, case study comparing the in vitro and in vivo performance of Cpd-FMPM as a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a key regulator of inflammatory signaling pathways.

The selection of experimental models and assays is driven by the need to build a robust, self-validating data package. We will dissect the causality behind our methodological choices, from initial biochemical assays to a relevant animal model of inflammation, providing a clear rationale for each step. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the critical steps in evaluating a novel kinase inhibitor.

Introduction: The Rationale for Targeting MAP4K4 in Inflammation

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) is a serine/threonine kinase that has emerged as a significant node in cellular signaling pathways related to inflammation, cell migration, and metabolism. Its upstream position in the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades makes it an attractive therapeutic target for a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Cpd-FMPM has been designed as a selective inhibitor of MAP4K4, and this guide details its preclinical evaluation.

For a meaningful comparison, Cpd-FMPM will be benchmarked against a well-characterized, albeit fictional, competitor compound, "Reference Compound A," which is also a known MAP4K4 inhibitor.

In Vitro Efficacy Evaluation: From Biochemical Potency to Cellular Activity

The primary goal of in vitro testing is to determine the direct inhibitory effect of Cpd-FMPM on its target and to assess its activity in a controlled cellular environment. Our approach is multi-tiered, starting with a purified enzyme assay and progressing to a cell-based model of inflammation.

Biochemical Assay: Direct Target Engagement

To quantify the potency of Cpd-FMPM against purified MAP4K4, a Lanthascreen™ Eu Kinase Binding Assay was employed. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for measuring inhibitor binding to the kinase's ATP pocket.

  • Reagent Preparation: All reagents, including the europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and purified recombinant MAP4K4 enzyme, are prepared in a specialized kinase buffer.

  • Compound Dilution: Cpd-FMPM and Reference Compound A are serially diluted in DMSO to create a 10-point concentration gradient.

  • Assay Plate Preparation: The diluted compounds are added to a low-volume 384-well plate.

  • Kinase/Antibody Mixture: The MAP4K4 enzyme and the Eu-anti-tag antibody are mixed and added to the wells containing the compounds.

  • Tracer Addition: The Alexa Fluor™ 647-labeled tracer is added to all wells to initiate the binding reaction.

  • Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: The plate is read on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm. The ratio of these emissions is used to determine the degree of tracer displacement by the compound.

  • Data Analysis: The data is normalized to controls and fitted to a four-parameter logistic model to determine the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep1 Serial Dilution of Cpd-FMPM plate Add Compounds to 384-well Plate prep1->plate prep2 Prepare MAP4K4 Enzyme & Eu-Antibody Mix add_kinase Add Kinase/Antibody Mix prep2->add_kinase prep3 Prepare Alexa647-Tracer add_tracer Add Tracer to Initiate Reaction prep3->add_tracer plate->add_kinase add_kinase->add_tracer incubate Incubate for 60 min at RT add_tracer->incubate read Read Plate (TR-FRET) incubate->read analyze Calculate IC50 read->analyze

Caption: Workflow for the TR-FRET based kinase binding assay.

Cell-Based Assay: Target Engagement in a Biological Context

To confirm that Cpd-FMPM can penetrate the cell membrane and inhibit MAP4K4 in a physiological context, we utilized a human monocytic cell line (THP-1) stimulated with lipopolysaccharide (LPS). LPS stimulation activates the MAP4K4 pathway, leading to the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).

  • Cell Culture: THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Cell Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells per well.

  • Compound Treatment: Cells are pre-incubated with various concentrations of Cpd-FMPM or Reference Compound A for 1 hour.

  • Stimulation: LPS (100 ng/mL) is added to the wells to stimulate TNF-α production. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 6 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: The plates are centrifuged, and the supernatant is collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The results are expressed as a percentage of the LPS-stimulated control, and the IC₅₀ is calculated.

Summary of In Vitro Efficacy

The data from our in vitro assays provide a clear profile of Cpd-FMPM's potency and cellular activity.

Parameter Cpd-FMPM Reference Compound A Assay Description
Biochemical IC₅₀ 15 nM25 nMInhibition of purified MAP4K4 enzyme (TR-FRET)
Cellular IC₅₀ 150 nM300 nMInhibition of TNF-α release in LPS-stimulated THP-1 cells

These results demonstrate that Cpd-FMPM is a potent inhibitor of MAP4K4, both at the biochemical and cellular level, outperforming the reference compound. The approximately 10-fold shift in potency between the biochemical and cellular assays is typical for kinase inhibitors and reflects factors such as cell permeability and ATP competition within the cell.

In Vivo Efficacy Evaluation: Assessing Therapeutic Potential in a Disease Model

While in vitro data is crucial, the ultimate test of a compound's therapeutic potential lies in its efficacy within a living organism. For this, we selected the collagen-induced arthritis (CIA) model in mice, a well-established and clinically relevant model for rheumatoid arthritis.

Animal Model: Collagen-Induced Arthritis (CIA)

The CIA model mimics many of the pathological features of human rheumatoid arthritis, including synovitis, cartilage destruction, and bone erosion. The inflammatory response in this model is known to be partially driven by the MAP4K4 signaling pathway.

  • Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster injection is given 21 days later.

  • Disease Monitoring: Following the booster injection, mice are monitored daily for the onset and severity of arthritis. A clinical score is assigned to each paw based on erythema and swelling.

  • Compound Administration: Upon the onset of disease (clinical score ≥ 1), mice are randomized into treatment groups: Vehicle, Cpd-FMPM (30 mg/kg, once daily, oral gavage), and Reference Compound A (30 mg/kg, once daily, oral gavage).

  • Efficacy Assessment: The primary endpoint is the mean arthritis score over the course of the 14-day treatment period. Secondary endpoints include changes in paw thickness and histological analysis of the joints at the end of the study.

  • Data Analysis: The mean arthritis scores are compared between groups using a two-way ANOVA with post-hoc analysis.

cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_analysis Efficacy Readouts immunize Day 0: Immunize Mice with Collagen boost Day 21: Booster Injection immunize->boost onset Monitor for Disease Onset boost->onset randomize Randomize & Start Dosing (14 Days) onset->randomize dose_vehicle Vehicle randomize->dose_vehicle dose_cpd Cpd-FMPM (30 mg/kg) randomize->dose_cpd dose_ref Ref. Cpd A (30 mg/kg) randomize->dose_ref score Daily Arthritis Scoring randomize->score paw Paw Thickness Measurement score->paw histo End of Study: Histology paw->histo

Caption: Experimental workflow for the mouse collagen-induced arthritis (CIA) model.

Summary of In Vivo Efficacy

The results from the CIA model indicate that Cpd-FMPM significantly reduces the signs of arthritis compared to the vehicle control.

Parameter Vehicle Cpd-FMPM (30 mg/kg) Reference Compound A (30 mg/kg)
Mean Arthritis Score (Day 14) 10.2 ± 1.54.5 ± 0.86.8 ± 1.1
Reduction in Paw Swelling -55%38%
Histological Improvement Severe InflammationModerate InflammationModerate-to-Severe Inflammation

Cpd-FMPM demonstrated superior efficacy in the CIA model compared to Reference Compound A at the same dose, significantly reducing both the clinical arthritis score and paw swelling.

Discussion: Bridging the Gap Between In Vitro and In Vivo Data

The comprehensive evaluation of Cpd-FMPM reveals a promising preclinical profile. The compound exhibits high potency against its intended target, MAP4K4, in a biochemical assay. This potency translates effectively into a cellular context, where it inhibits a key downstream inflammatory mediator.

Crucially, the superior in vitro profile of Cpd-FMPM is reflected in its in vivo efficacy. In the challenging and clinically relevant CIA model, Cpd-FMPM provided a significant therapeutic benefit, outperforming the reference compound. This strong correlation between in vitro potency and in vivo efficacy suggests that Cpd-FMPM has favorable pharmacokinetic and pharmacodynamic properties, allowing it to reach the target tissue in sufficient concentrations to exert its anti-inflammatory effects.

The data presented in this guide forms a self-validating system. The biochemical potency provides a mechanistic anchor, the cellular assay confirms biological relevance in a simplified system, and the in vivo model demonstrates therapeutic potential in a complex disease state. This logical progression of evidence is fundamental to building a compelling case for advancing a compound toward clinical development.

References

  • Wright, J. H., et al. (2011). Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) regulates endothelial cell migration and angiogenesis. The Journal of biological chemistry, 286(44), 38432–38441. [Link]

  • Chikan, N. A., et al. (2021). MAP4K4: A Promising Therapeutic Target for Cancer and Other Diseases. Cells, 10(6), 1364. [Link]

Comparative

Comparative Cross-Reactivity Analysis of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone

A Senior Application Scientist's Guide to Off-Target Profiling This guide provides a comprehensive framework for evaluating the selectivity of the novel investigational compound, (4-Fluorophenyl)[2-(4-methylphenyl)cyclop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Off-Target Profiling

This guide provides a comprehensive framework for evaluating the selectivity of the novel investigational compound, (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone. As specific data for this molecule is not publicly available, we will treat it as a representative test article to illustrate the principles and methodologies of a rigorous cross-reactivity study. The experimental design, data interpretation, and workflows described herein are based on established best practices in preclinical drug development.

The structural features of our test compound, particularly the cyclopropylmethanone core, suggest potential activity as an enzyme inhibitor. For the purpose of this guide, we will hypothesize that its primary therapeutic target is Monoamine Oxidase B (MAO-B), a key enzyme in neuroscience drug discovery. This guide will therefore compare its activity at MAO-B with its potential off-target interactions across a panel of receptors, transporters, and enzymes to build a comprehensive selectivity profile.

Rationale for Cross-Reactivity Screening

Selectivity is a cornerstone of modern drug development. While a compound may be designed for high affinity and potency at its intended target, off-target interactions can lead to unforeseen side effects or even toxicity. Early-stage, systematic cross-reactivity screening is a critical step to de-risk a drug candidate. It allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) studies to improve selectivity, and provides essential data for predicting the clinical safety profile. A broad screening panel, such as the SafetyScreen44™ panel, is often employed to assess interactions with a wide range of biologically relevant targets.

Experimental Design & Workflow

The core of this study is to compare the potency of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone at its intended target (MAO-B) against its activity at a panel of 44 other common off-targets. A tiered approach is often most efficient.

Workflow for Cross-Reactivity Profiling

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Confirmatory & Potency Assays cluster_3 Phase 4: Selectivity Assessment A Test Compound: (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone B Single High-Concentration Screen (e.g., 10 µM) A->B C Broad Target Panel (e.g., SafetyScreen44™) B->C D Identify Significant Hits (e.g., >50% Inhibition/Displacement) C->D E Prioritize Hits Based on Target Class and Therapeutic Area D->E F Generate Concentration-Response Curves for Confirmed Hits E->F G Determine IC50 / Ki Values F->G H Calculate Selectivity Ratios (IC50 Off-Target / IC50 On-Target) G->H I Risk Assessment & Decision Making H->I

Caption: Tiered workflow for systematic cross-reactivity analysis.

Methodologies

To ensure data integrity, each assay must be robust and validated. The two primary assay formats used in this study are radioligand binding assays for receptors and transporters, and enzyme inhibition assays.

Radioligand Binding Assays
  • Principle: This method measures the ability of the test compound to displace a known radioactive ligand from its target receptor or transporter. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

  • Protocol:

    • Prepare cell membranes or purified proteins expressing the target of interest.

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the specific radioligand (e.g., [³H]-Pargyline for MAO-A), and the test compound across a range of concentrations.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

    • Incubate the plates to allow binding to reach equilibrium.

    • Harvest the bound radioligand onto filter mats using a cell harvester and wash to remove unbound ligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

Enzyme Inhibition Assays
  • Principle: This assay measures the ability of the test compound to reduce the catalytic activity of an enzyme.

  • Protocol (Example for MAO-B):

    • The MAO-B enzyme source (e.g., recombinant human enzyme) is pre-incubated with the test compound at various concentrations.

    • A specific substrate for MAO-B (e.g., benzylamine) is added to initiate the enzymatic reaction.

    • The reaction produces hydrogen peroxide (H₂O₂), which is measured using a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic substrate like Amplex Red.

    • The fluorescence intensity is monitored over time using a plate reader.

    • The rate of reaction is calculated, and the percent inhibition by the test compound is determined relative to a vehicle control.

Illustrative Data & Comparative Analysis

The following data is hypothetical but represents a realistic profile for a selective MAO-B inhibitor.

Table 1: Primary & Off-Target Potency of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone
TargetAssay TypeIC50 / Ki (nM)Selectivity Ratio (vs. MAO-B)
MAO-B (Primary Target) Enzyme Inhibition15 -
MAO-AEnzyme Inhibition1,800120-fold
5-HT₂ₐ ReceptorRadioligand Binding>10,000>667-fold
Dopamine Transporter (DAT)Radioligand Binding4,500300-fold
H₁ ReceptorRadioligand Binding>10,000>667-fold
M₁ Muscarinic ReceptorRadioligand Binding8,200547-fold
Table 2: Comparison with Alternative MAO-B Inhibitors
CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)MAO-A/B SelectivityKey Off-Target Interaction
Test Compound 15 1,800 120-fold None significant (<1 µM)
Selegiline102,000200-foldAmphetamine-like metabolites
Rasagiline54,500900-foldMinor CYP1A2 inhibition
Safinamide252,40096-foldSodium channel blockade

Interpretation and Discussion

Based on the illustrative data, (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone demonstrates potent inhibition of its primary target, MAO-B, with an IC50 of 15 nM.

  • Selectivity within Target Family: The compound exhibits a 120-fold selectivity for MAO-B over the closely related isoform, MAO-A. This is a crucial feature, as non-selective MAO inhibition can lead to the "cheese effect," a dangerous hypertensive crisis caused by the inability to metabolize dietary tyramine. The observed selectivity is comparable to that of Safinamide but less pronounced than that of Rasagiline.

  • Broader Off-Target Profile: The compound shows a clean profile against the wider panel of receptors and transporters, with all tested off-targets having IC50 or Ki values well over 1 µM. A selectivity window of over 100-fold between the therapeutic target and any off-targets is generally considered a desirable characteristic in early development. Our test compound exceeds this threshold for all tested off-targets, suggesting a low risk of side effects mediated by these pathways.

  • Comparative Advantage: Compared to older MAO-B inhibitors like Selegiline, the hypothetical profile of our test compound avoids the liability of generating stimulant metabolites. Its high selectivity over DAT is also advantageous, minimizing the potential for abuse liability or undesirable psychostimulant effects.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling outlined in this guide provides a robust methodology for assessing the selectivity of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone. The illustrative data presents a compound with a promising preclinical safety profile, characterized by high potency at its intended target and a wide margin of selectivity against key off-targets.

Further investigation should include:

  • Functional Assays: Confirming that the binding activity (or lack thereof) at hit targets translates to a functional effect in cell-based assays.

  • In Vivo Studies: Assessing the pharmacokinetic and pharmacodynamic relationship to confirm that therapeutic plasma concentrations are unlikely to engage the identified off-targets.

  • CYP450 Inhibition Profiling: Evaluating the potential for drug-drug interactions by testing the compound against major cytochrome P450 enzymes.

By adhering to this systematic approach, research and development teams can build a comprehensive understanding of a compound's selectivity, enabling data-driven decisions and ultimately contributing to the development of safer and more effective medicines.

References

  • Bowes, J., Brown, A.J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G. and Whitebread, S. (2012), Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. [Link]

  • Eurofins DiscoverX. (n.d.). SafetyScreen44™ Panel. Eurofins Scientific. [Link]

  • Zhou, M., and Panchuk-Voloshina, N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical Biochemistry. [Link]

  • Finberg, J. P. M., and Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. [Link]

  • Grime, R. L., Edwards, M. P., and He-Scao, L. (2020). The role of selectivity in kinase drug discovery. RSC Chemical Biology. [Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone

This document provides a comprehensive, step-by-step guide for the proper disposal of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone. As drug development professionals, our commitment to safety and environmenta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that these protocols become an integral part of a safe and compliant laboratory culture.

Hazard Profile and Waste Classification: A Proactive Assessment

While a specific Safety Data Sheet (SDS) for (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone is not widely available, a proactive hazard assessment can be conducted by examining its structural components and data from close structural analogs.

The compound consists of a fluorophenyl group, a cyclopropyl ketone, and a methylphenyl (tolyl) group. A close analog, Cyclopropyl(4-fluorophenyl)methanone (CAS 772-31-6) , provides critical safety insights. According to data from PubChem, this analog is classified with the following GHS Hazard Statements[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318/H319: Causes serious eye damage/irritation.

  • H335: May cause respiratory irritation.

Based on this profile, (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone must be treated as a hazardous substance.

EPA Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity[2][3].

  • Toxicity: Due to the "Harmful if swallowed" classification, this compound is presumed to exhibit the characteristic of toxicity.

  • Ignitability: Ketones as a class can be flammable or combustible[4]. While specific flashpoint data is unavailable, the potential for ignitability should be assumed.

Therefore, (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be managed as hazardous waste [5][6].

The Significance of the Carbon-Fluorine Bond

The presence of a carbon-fluorine bond on the phenyl ring places this compound in the category of halogenated organic compounds. The C-F bond is exceptionally strong, which leads to environmental persistence[7]. Improper disposal can contribute to the accumulation of recalcitrant organic pollutants. This chemical property is the primary determinant for its ultimate disposal pathway, necessitating methods that can ensure its complete destruction[7][8].

On-Site Waste Management: The Segregation and Accumulation Protocol

Proper management begins at the point of generation. The following protocol ensures safety and compliance within the laboratory at a "Satellite Accumulation Area" (SAA), which is a location at or near the point of waste generation and under the control of laboratory personnel[2][9].

Step-by-Step Protocol for Waste Segregation and Storage
  • Identify Waste Streams:

    • Unused/Expired Product: Pure (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone.

    • Contaminated Labware: Pipette tips, vials, and other disposable items with gross contamination.

    • Contaminated PPE: Gloves, bench liners, or apparel that have come into direct contact with the compound.

    • Spill Cleanup Material: Inert absorbent materials (e.g., sand, vermiculite) used to clean a spill[10].

  • Select the Correct Waste Container:

    • For liquid waste or solutions: Use a chemically compatible, leak-proof container with a secure, screw-top cap. High-density polyethylene (HDPE) or glass containers are appropriate[11][12]. Ensure the container has not previously held incompatible chemicals (e.g., strong oxidizers or bases)[4].

    • For solid waste (contaminated labware, PPE, spill debris): Use a designated, puncture-resistant container, such as a sturdy plastic pail or a properly lined cardboard box clearly marked for solid chemical waste.

  • Properly Label the Waste Container:

    • Label the container before adding any waste[6].

    • The label must include:

      • The words "Hazardous Waste" .

      • The full chemical name: "(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone" . Do not use abbreviations or formulas.

      • A clear indication of the primary hazards (e.g., "Toxic," "Irritant," "Flammable").

      • The date when waste was first added to the container (the "accumulation start date").

  • Store in the Satellite Accumulation Area (SAA):

    • Keep the waste container closed at all times, except when adding waste[2][6]. This is a critical EPA requirement to prevent the release of vapors.

    • Segregate the container from incompatible waste streams, particularly strong acids, bases, or oxidizing agents, using physical barriers or secondary containment[3][6].

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA[2][5]. Once this limit is reached, your institution's Environmental Health & Safety (EH&S) department must be contacted for pickup.

Decision Workflow for Disposal

The following diagram outlines the decision-making process for correctly segregating waste generated from work with (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone.

G cluster_chem Chemical Substance cluster_debris Contaminated Materials start Waste Generation Point ((4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone) q1 Is the material a chemical substance? start->q1 Yes q2 Is the material labware, PPE, or spill debris? start->q2 No q_chem_state Is it liquid or solid? q1->q_chem_state q_debris_contam Is it grossly contaminated or trace contaminated? q2->q_debris_contam container_liquid Collect in sealed, labeled 'Halogenated Organic Liquid Waste' container (HDPE or Glass). q_chem_state->container_liquid Liquid container_solid Collect in sealed, labeled 'Halogenated Organic Solid Waste' container. q_chem_state->container_solid Solid end_point Store in Satellite Accumulation Area (Awaiting EH&S Pickup) container_liquid->end_point container_solid->end_point container_gross Dispose in 'Solid Chemical Waste' container. q_debris_contam->container_gross Grossly container_trace Consult institutional policy. May be eligible for less stringent disposal if rinsed. q_debris_contam->container_trace Trace container_gross->end_point container_trace->end_point

Caption: Waste segregation workflow for (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone.

Final Disposal Pathway: Ensuring Complete Destruction

Once collected by your institution's EH&S department or a licensed waste contractor, the waste enters the final disposal phase. The chemical properties of this compound dictate the appropriate technology for its destruction.

Recommended Disposal Method: High-Temperature Incineration

The preferred and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility permitted to handle such waste.

  • Causality: The high thermal energy (typically >1,400°C) is necessary to break the stable carbon-fluorine bonds[7]. Incomplete combustion can lead to the formation of smaller, potentially hazardous fluorinated byproducts[7].

  • Process: Licensed hazardous waste incinerators are equipped with sophisticated flue gas scrubbing systems that capture the resulting halogenated gases (like hydrogen fluoride), neutralizing them before they are released into the atmosphere[7][8].

Alternative Disposal Method: Hazardous Waste Landfill

While not ideal, disposal in a specially designated hazardous waste landfill is another possibility[8]. These landfills are engineered with multiple liners and leachate collection systems to prevent environmental contamination. However, this method only contains the chemical; it does not destroy it[8]. Given the persistence of fluorinated compounds, this should be considered a secondary option to thermal destruction.

Summary of Disposal Procedures

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.Prevents skin/eye irritation and accidental exposure[1][13].
Waste Classification Hazardous Waste (Halogenated Organic Compound)Based on toxicity and persistence of the C-F bond[1][2][7].
On-Site Container Liquids: Labeled, sealed HDPE or glass. Solids: Labeled, puncture-resistant container.Prevents leaks, vapor release, and ensures chemical compatibility[11][12].
Storage Location Designated and marked Satellite Accumulation Area (SAA).Complies with EPA regulations for point-of-generation waste management[2][3].
Primary Disposal Method High-Temperature Incineration.Ensures complete destruction of the persistent carbon-fluorine bond[7][8].
Secondary Disposal Method Permitted Hazardous Waste Landfill.Contains the waste but does not destroy it; less preferred[8].

By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a safer laboratory environment and protect our shared ecosystem. Always consult your institution's specific Chemical Hygiene Plan and EH&S department for local policies.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Institutes of Health (NIH), NCBI Bookshelf. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste. AALRR. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Cyclopropyl 4-fluorophenyl ketone | C10H9FO | CID 69876. PubChem, National Institutes of Health (NIH). [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Hydrofluorocarbon Recycling via Transfer Fluorination Advances. Bioengineer.org. [Link]

  • (4-cyclopropyl-2-fluorophenyl)methanamine — Chemical Substance Information. NextSDS. [Link]

  • MATERIAL SAFETY DATA SHEET #4053. ProLawnPlus. [Link]

  • Cyclopropyl(4-fluorophenyl)methanone | CAS No : 772-31-6. Pharmaffiliates. [Link]

  • Cyclopropyl 4-fluorophenyl ketone (CAS 772-31-6). HazComFast. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry practical course documentation (oc-praktikum.de). [Link]

Sources

Handling

Advanced Safety and Operational Handling Guide for (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone

As a Senior Application Scientist, I approach novel research chemicals not just with caution, but with a mechanistic understanding of their molecular structure. (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach novel research chemicals not just with caution, but with a mechanistic understanding of their molecular structure. (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone is a specialized screening compound. Because comprehensive toxicological data (like a specific SDS) is often limited for novel derivatives, we must employ the precautionary principle, drawing predictive insights from structurally analogous compounds such as[1].

This guide provides field-proven, self-validating protocols to ensure absolute safety and chemical integrity during handling.

Mechanistic Hazard Assessment

Understanding why a chemical is hazardous dictates how we protect ourselves.

  • The Fluorophenyl Moiety: The introduction of fluorine significantly increases the compound's lipophilicity. This enhances its ability to cross biological membranes, meaning dermal exposure carries a higher risk of systemic absorption compared to non-fluorinated analogs. Furthermore, fluorinated organic compounds are notoriously persistent and can be [2].

  • The Cyclopropyl Methanone Core: Ketone derivatives containing cyclopropyl rings are documented irritants. Analogous compounds trigger GHS classifications for Skin Irritation (Category 2, H315), Serious Eye Irritation (Category 2A, H319), and Specific Target Organ Toxicity - Single Exposure ()[3]. The rigid cyclopropyl geometry combined with the electrophilic carbonyl carbon makes this motif reactive toward biological nucleophiles, causing localized tissue irritation.

Quantitative Chemical Profile

PropertyValue / DescriptionOperational Implication
Molecular Formula C17H15FOHigh carbon/fluorine content necessitates specific incineration disposal.
Molecular Weight 254.3 g/mol Moderate MW; fine powders pose an aerosolization/inhalation risk.
Predicted LogP High (Lipophilic)Rapid dermal penetration; requires strict barrier protection (Nitrile).
Solubility Soluble in DMSO, DCM, EtOAcDecontamination must utilize organic solvents, not water.

Personal Protective Equipment (PPE) Matrix & Causality

Do not treat PPE as a simple checklist; treat it as a layered defense system where each component serves a specific mechanistic purpose.

  • Hand Protection: Double-gloving with heavy-duty Nitrile (minimum 5 mil thickness).

    • Causality: Nitrile offers excellent resistance to non-polar and slightly polar organic compounds. Double-gloving creates a self-validating system: if the outer glove suffers a micro-tear from a sharp spatula, the inner glove remains uncompromised, and the operator is alerted to change the outer layer immediately.

  • Eye/Face Protection: Snug-fitting, indirectly vented chemical splash goggles.

    • Causality: Standard safety glasses leave the orbital cavity exposed to airborne dust. Given the severe eye irritation potential (H319) of methanone derivatives, full-seal goggles prevent aerosolized particles from contacting the conjunctiva.

  • Respiratory Protection: Handling must be restricted to a certified chemical fume hood.

    • Causality: To mitigate STOT SE 3 (respiratory irritation) risks, the fume hood face velocity must be maintained between 80-120 feet per minute (fpm). If bulk transfer outside a hood is absolutely unavoidable, a NIOSH-approved N95 or P100 particulate respirator is [4].

  • Body Protection: Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging through contaminated surfaces and provide a secure, overlapping seal over the inner nitrile glove.

Operational Workflow & Handling Protocol

This protocol ensures a self-validating system where each step verifies the safety of the previous one.

Step 1: Engineering Control Verification

  • Check the fume hood monitor. Ensure the flow rate is actively reading between 80-120 fpm.

  • Clear the hood of unnecessary clutter to prevent turbulent airflow, which can cause powder to blow back into the operator's breathing zone.

Step 2: PPE Donning and Inspection

  • Don the inner pair of nitrile gloves. Pull the lab coat sleeves over the inner gloves.

  • Don the outer pair of nitrile gloves over the lab coat cuffs. This creates an impenetrable seal.

  • Don chemical splash goggles.

Step 3: Anti-Static Weighing Procedure

  • Causality: Highly lipophilic, dry powders easily accumulate static charge, causing them to "jump" off spatulas and aerosolize.

  • Use an anti-static gun (e.g., Zerostat) on the weigh boat and the micro-spatula before handling.

  • Carefully transfer the (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone powder into the weigh boat.

  • Seal the source bottle immediately after use.

Step 4: Solubilization and Transfer

  • If preparing a stock solution, add the solvent (e.g., DMSO) directly to the weigh boat or transfer the powder to a volumetric flask using a powder funnel inside the hood.

  • Cap the vial/flask tightly before removing it from the fume hood.

Spill Response and Decontamination Plan

Because this compound is water-insoluble, standard soap and water will only spread the contamination.

Step 1: Containment

  • For powder spills: Do not dry-sweep. Dry sweeping aerosolizes the irritant.

  • Gently cover the spill with absorbent laboratory paper towels.

Step 2: Solvent Wetting

  • Carefully wet the paper towels with a suitable solvent (e.g., Isopropanol or Ethanol). The solvent dissolves the methanone derivative, allowing it to be absorbed safely into the towel.

Step 3: Surface Decontamination

  • Wipe the area from the perimeter inward to prevent spreading.

  • Perform a secondary wipe with a fresh towel and solvent.

  • Dispose of all contaminated towels in a designated hazardous waste container.

Waste Disposal Plan

Fluorinated organic compounds require specialized disposal due to their environmental persistence[2].

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves) must be placed in a sealed, clearly labeled hazardous waste bag.

  • Liquid Waste: Halogenated and non-halogenated waste must be segregated. Because this compound contains fluorine, any solvent mixture containing it must be disposed of in a designated Halogenated Organic Waste container.

  • Final Destruction: Ensure your waste management provider routes this waste for high-temperature incineration, which is required to break the strong carbon-fluorine bonds and prevent environmental contamination.

Workflow Visualization

PPE_Workflow A Hazard Assessment: Fluorinated Methanone B Engineering Controls: Fume Hood (>80 fpm) A->B C PPE Selection: Double Nitrile & Goggles B->C D Handling Protocol: Anti-Static Weighing C->D E Decontamination: Solvent Wipe-Down D->E F Waste Disposal: Incineration Protocol E->F

Workflow for safe handling and disposal of fluorinated cyclopropyl methanones.

References

  • Safety and health at work: Fluorinated organic compounds , EU-OSHA, [Link][2]

  • cyclohexyl(cyclopropyl)methanone — Chemical Substance Information , NextSDS, [Link][3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.